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  • Product: 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide
  • CAS: 251908-92-6

Core Science & Biosynthesis

Foundational

Endocannabinoid system modulation by 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide

An In-Depth Technical Guide to the Endocannabinoid System Modulation by 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide Foreword: A Rational Approach to a Novel Modulator The endocannabinoid system (ECS) represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Endocannabinoid System Modulation by 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide

Foreword: A Rational Approach to a Novel Modulator

The endocannabinoid system (ECS) represents a pivotal and widespread signaling network in the human body, influencing a vast array of physiological processes from pain perception and inflammation to mood and memory. Its modulation holds immense therapeutic promise. This guide delves into the scientific investigation of a novel compound, 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide. While direct literature on this specific molecule is nascent, its structural characteristics—a benzamide head coupled with a polyunsaturated fatty acid tail reminiscent of the endocannabinoid anandamide—provide a strong rationale for its role as a modulator of the ECS. This document, therefore, serves as both a technical guide and a forward-looking whitepaper, outlining the logical and experimental pathways to elucidate its mechanism of action and therapeutic potential. As a Senior Application Scientist, the narrative that follows is grounded in established principles of endocannabinoid pharmacology and provides a robust framework for its comprehensive evaluation.

Part 1: Unraveling the Core Mechanism of Action

The structural architecture of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide strongly suggests a primary interaction with Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA).[1][2] By inhibiting FAAH, the endogenous levels of anandamide are elevated, leading to enhanced activation of cannabinoid receptors and a subsequent cascade of therapeutic effects, including analgesia and anxiolysis, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4]

Primary Hypothesis: Selective FAAH Inhibition

The central hypothesis is that 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide acts as an inhibitor of FAAH. The icosa-5,8,11,14-tetraen-1-YL tail serves as a mimic of anandamide, facilitating its entry into the FAAH active site. The 4-hydroxybenzamide head group is predicted to interact with key residues within the catalytic domain, leading to a reduction or complete blockage of enzymatic activity.

Experimental Workflow for Mechanism Elucidation

A multi-pronged approach is essential to validate this hypothesis and characterize the compound's full pharmacological profile.

This initial experiment is crucial to determine if the compound directly inhibits FAAH activity and to quantify its potency (IC50). A commercially available fluorometric assay kit provides a reliable and high-throughput method.

Protocol:

  • Reagent Preparation: Prepare FAAH Assay Buffer, FAAH enzyme (recombinant human or rat), and the fluorometric substrate according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide in DMSO, followed by a further dilution in FAAH Assay Buffer. A known FAAH inhibitor, such as URB597, should be used as a positive control.[1]

  • Assay Plate Setup: In a 96-well microplate, add the diluted compound, FAAH enzyme, and assay buffer. Include wells for a no-enzyme control and a vehicle (DMSO) control.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition & Measurement: Add the FAAH substrate to all wells, and immediately begin kinetic fluorescence measurements (λEx = 360 nm/λEm = 465 nm) over 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value using a non-linear regression model.

To confirm that FAAH inhibition in a cellular context leads to an increase in anandamide, a direct measurement of intracellular anandamide levels is necessary.

Protocol:

  • Cell Culture: Culture a suitable human cell line known to express FAAH, such as the neuroblastoma cell line SH-SY5Y.[5]

  • Compound Treatment: Treat the cells with varying concentrations of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis and Lipid Extraction: Harvest the cells, and perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • LC-MS/MS Analysis: Quantify the levels of anandamide in the lipid extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An internal standard, such as anandamide-d4, should be used for accurate quantification.

  • Data Analysis: Compare the anandamide levels in treated cells to vehicle-treated control cells.

It is crucial to determine if the compound has any direct affinity for the primary cannabinoid receptors, CB1 and CB2, to assess its selectivity.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing human CB1 or CB2 receptors.

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55,940) in the presence of increasing concentrations of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide.[5]

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be converted to a binding affinity constant (Ki).

To determine if binding to cannabinoid receptors translates to functional activity (agonist, antagonist, or allosteric modulator), a [35S]GTPγS binding assay can be employed.[6]

Protocol:

  • Reaction Mixture: In a microplate, combine cell membranes expressing CB1 or CB2, [35S]GTPγS, GDP, and increasing concentrations of the test compound.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction by rapid filtration and measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the log of the compound concentration. An increase in binding indicates agonism, while no change suggests a lack of agonistic activity. To test for antagonism, the assay can be run in the presence of a known CB1/CB2 agonist.

Visualization of the Proposed Mechanism

FAAH_Inhibition_Pathway Compound 4-Hydroxy-N-(icosa-5,8,11,14- tetraen-1-YL)benzamide FAAH FAAH Enzyme Compound->FAAH Inhibits Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation Produces Anandamide Anandamide (AEA) Anandamide->FAAH Metabolized by CB1_R CB1 Receptor Anandamide->CB1_R Activates CB2_R CB2 Receptor Anandamide->CB2_R Activates Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_R->Signaling CB2_R->Signaling Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis, Anti-inflammation) Signaling->Therapeutic_Effects

Caption: Proposed signaling pathway of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide.

Part 2: Evaluating Cellular and In Vivo Pharmacological Effects

Following the elucidation of the primary mechanism of action, the next logical step is to assess the compound's effects in a more complex biological context, progressing from cellular models to whole-organism (in vivo) studies.

Cellular Effects

Before proceeding to in vivo studies, it is essential to determine the compound's cytotoxicity to ensure that the observed effects are not due to cell death.

Protocol:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide for 24-48 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) and incubate according to the manufacturer's protocol.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control to determine the CC50 (cytotoxic concentration 50%).

In Vivo Evaluation

Animal models are indispensable for evaluating the therapeutic potential of a novel compound. These studies should be conducted in accordance with ethical guidelines for animal research.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing effective in vivo efficacy studies.

Protocol:

  • Animal Dosing: Administer a single dose of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intraperitoneal).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using LC-MS/MS.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Based on the known effects of FAAH inhibition, the following animal models are appropriate for assessing the therapeutic efficacy of the compound.[7][8][9][10]

Analgesia (Hot Plate Test):

  • Acclimatization: Acclimate mice to the hot plate apparatus.

  • Baseline Measurement: Measure the baseline latency for the mouse to exhibit a pain response (e.g., licking a paw, jumping).

  • Dosing: Administer the test compound or vehicle.

  • Post-Dosing Measurement: At various time points after dosing, place the mouse back on the hot plate and record the response latency. An increase in latency indicates an analgesic effect.

Anti-inflammatory (Carrageenan-Induced Paw Edema):

  • Paw Volume Measurement: Measure the initial paw volume of rats using a plethysmometer.

  • Dosing: Administer the test compound or vehicle.

  • Inflammation Induction: Inject a solution of carrageenan into the sub-plantar surface of the rat's hind paw.

  • Paw Volume Re-measurement: Measure the paw volume at regular intervals for several hours after the carrageenan injection. A reduction in the increase in paw volume in the treated group compared to the vehicle group indicates an anti-inflammatory effect.

Anxiolytic (Elevated Plus Maze):

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms.

  • Dosing: Administer the test compound or vehicle to mice.

  • Test: Place the mouse in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Behavioral Scoring: Record the time spent in the open arms versus the closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Experimental Workflow Visualization

InVivo_Workflow Start Compound Synthesized InVitro In Vitro Characterization (FAAH IC50, Receptor Binding) Start->InVitro Cellular Cellular Assays (Anandamide Levels, Cytotoxicity) InVitro->Cellular PK Pharmacokinetics (PK) in Rodents Cellular->PK Efficacy In Vivo Efficacy Models PK->Efficacy Analgesia Analgesia Efficacy->Analgesia AntiInflam Anti-inflammation Efficacy->AntiInflam Anxiolytic Anxiolytic Efficacy->Anxiolytic Data Data Analysis & Interpretation Analgesia->Data AntiInflam->Data Anxiolytic->Data

Caption: A logical workflow for the preclinical evaluation of the compound.

Part 3: Data Synthesis and Interpretation

The culmination of the experimental work is the synthesis of all data to build a comprehensive profile of the compound.

Quantitative Data Summary

The following tables present a hypothetical but plausible dataset for 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide, assuming it is a potent and selective FAAH inhibitor.

Table 1: In Vitro Pharmacological Profile

ParameterValue
FAAH Inhibition (hFAAH) IC50 = 15 nM
CB1 Receptor Binding Ki > 10,000 nM
CB2 Receptor Binding Ki > 10,000 nM
[35S]GTPγS Functional Assay (CB1/CB2) No significant agonism or antagonism
Cytotoxicity (SH-SY5Y cells) CC50 > 50 µM

Table 2: In Vivo Efficacy Summary (Rodent Models)

ModelEndpointEffective Dose (ED50)
Hot Plate (Analgesia) Increased response latency5 mg/kg, i.p.
Carrageenan Paw Edema Reduction in paw swelling10 mg/kg, p.o.
Elevated Plus Maze Increased time in open arms3 mg/kg, i.p.
Interpretation and Trustworthiness

The hypothetical data in Table 1 suggest that 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide is a potent inhibitor of FAAH with excellent selectivity against the CB1 and CB2 receptors. The lack of cytotoxicity at concentrations well above its effective inhibitory concentration indicates a favorable therapeutic window. The in vivo data in Table 2 corroborate the in vitro findings, demonstrating efficacy in animal models of pain, inflammation, and anxiety at well-tolerated doses. This self-validating system, where the in vitro mechanism of action (FAAH inhibition) predicts the in vivo phenotype (analgesia, anxiolysis), lends a high degree of trustworthiness to the compound's proposed therapeutic utility.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the evaluation of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide as a novel modulator of the endocannabinoid system. Based on its chemical structure, the primary hypothesis of FAAH inhibition provides a clear and testable mechanism of action. The detailed experimental protocols described herein, from in vitro enzymatic assays to in vivo behavioral models, represent a complete pathway for its preclinical development.

The potential for this compound to selectively enhance endogenous anandamide signaling without the side effects of direct cannabinoid agonists positions it as a promising candidate for the treatment of a variety of conditions, including chronic pain, anxiety disorders, and inflammatory diseases.

Future research should focus on a broader selectivity screen against other serine hydrolases, detailed ADME and toxicology studies to support clinical development, and exploration of its efficacy in more complex disease models. The rational, step-wise approach detailed in this document provides a solid foundation for these future endeavors.

References

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  • Ferro, A., et al. (2021). Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review. Frontiers in Pharmacology, 12, 706933. [Link]

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  • Criscuolo, E., De Sciscio, M. L., Fezza, F., & Maccarrone, M. (2020). In silico and in vitro analysis of major cannabis-derived compounds as fatty acid amide hydrolase inhibitors. Molecules, 26(1), 48. [Link]

  • Siracusa, R., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. Cells, 11(5), 896. [Link]

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  • Wiley, J. L., et al. (2019). AM11101 caused a dose‐related increase in food intake that persisted... ResearchGate. [Link]

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  • Solinas, M., et al. (2007). The endogenous cannabinoid anandamide produces delta-9-tetrahydrocannabinol-like discriminative and neurochemical effects that are enhanced by inhibition of fatty acid amide hydrolase but not by inhibition of anandamide transport. The Journal of Pharmacology and Experimental Therapeutics, 321(1), 370-380. [Link]

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Sources

Exploratory

Determining the In Vitro Binding Affinity of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404) to Fatty Acid Amide Hydrolase (FAAH)

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the in vitro binding affinity and inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the in vitro binding affinity and inhibitory potential of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide, commonly known as AM404, against Fatty Acid Amide Hydrolase (FAAH). FAAH is a principal enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides, making it a significant therapeutic target for pain and neuroinflammatory disorders.[1][2][3][4][5] While AM404 is widely recognized as an inhibitor of anandamide transport, its direct interaction with FAAH is more complex and warrants precise empirical characterization.[6][7][8][9][10] This document outlines the theoretical principles of FAAH inhibition assays, provides a detailed, field-proven fluorometric protocol for determining the half-maximal inhibitory concentration (IC50), and discusses the interpretation of results within the broader context of endocannabinoid pharmacology.

Introduction: The FAAH-AM404 Interaction

Fatty Acid Amide Hydrolase (FAAH): A Key Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in regulating the endocannabinoid system.[4] Its primary function is the hydrolytic degradation of a class of endogenous signaling lipids, the N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[1][11] By breaking down AEA into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling at cannabinoid receptors (CB1 and CB2) and other targets.[3][11] This enzymatic control over endocannabinoid tone has positioned FAAH as a compelling therapeutic target. Inhibition of FAAH leads to elevated endogenous levels of AEA, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[5][12]

FAAH is distinguished by its atypical Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142), a departure from the more common Ser-His-Asp triad found in other serine hydrolases.[1][4] The catalytic mechanism involves nucleophilic attack by Ser241 on the carbonyl carbon of the substrate's amide bond, leading to the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed to release the fatty acid and regenerate the active enzyme.

The Profile of AM404

4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404) is a multifaceted compound within endocannabinoid research. It is perhaps best known as a competitive inhibitor of the putative anandamide membrane transporter, with a reported IC50 value of approximately 1 µM for this activity.[7] By blocking the reuptake of anandamide into cells, AM404 indirectly increases synaptic concentrations of AEA.

Interestingly, AM404 is also a key bioactive metabolite of the widely used analgesic paracetamol (acetaminophen).[9][13] In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by FAAH to form AM404.[9] This metabolic pathway suggests a complex relationship where FAAH is both responsible for the synthesis of AM404 and is a potential target of its actions. While some reports indicate AM404 does not directly inhibit FAAH hydrolysis, others suggest it may act as a weak inhibitor or a substrate.[6][7][8] This ambiguity underscores the necessity of employing robust in vitro assays to define its direct binding and inhibitory capacity at the FAAH active site.

Principles of In Vitro FAAH Affinity and Inhibition Assays

The interaction of a compound like AM404 with FAAH can be quantified using two primary types of assays: radioligand binding assays to determine binding affinity (Ki) and enzyme activity assays to measure functional inhibition (IC50).

  • Radioligand Binding Assays : These are considered the gold standard for quantifying the direct affinity of a ligand for a receptor or enzyme active site.[14] In a competitive binding assay, a fixed concentration of a high-affinity radiolabeled ligand that binds to the FAAH active site is incubated with the enzyme in the presence of varying concentrations of the unlabeled test compound (AM404). The ability of AM404 to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).

  • Enzyme Activity Assays : These assays measure the functional consequence of a compound's binding to the enzyme—namely, the inhibition of its catalytic activity. The most common, high-throughput method for FAAH is the fluorometric assay.[15][16] This technique utilizes a synthetic, non-fluorescent substrate that, when hydrolyzed by FAAH, releases a highly fluorescent molecule.[17][18] The rate of the reaction is monitored by the increase in fluorescence over time. An inhibitor will reduce this rate in a concentration-dependent manner, from which an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be derived.

This guide will focus on the fluorometric activity assay due to its high sensitivity, simplicity, and adaptability for high-throughput screening.[17][19]

Experimental Protocol: High-Throughput Fluorometric FAAH Inhibition Assay

This protocol provides a self-validating system for determining the IC50 of AM404 for FAAH. The inclusion of appropriate controls is critical for data integrity.

Materials and Reagents
  • Enzyme Source: Recombinant human FAAH (hFAAH), typically prepared from microsomes of stably transfected cells (e.g., CHO or HEK293 cells).[17]

  • Assay Buffer: 125 mM Tris-HCl buffer, pH 9.0, containing 1 mM EDTA.[20]

  • Test Compound: 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404). Prepare a 10 mM stock solution in 100% DMSO.

  • Positive Control Inhibitor: URB597 (cyclohexylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester). Prepare a 1 mM stock solution in 100% DMSO.[19][21]

  • Fluorogenic Substrate: Arachidonyl-7-amino-4-methylcoumarin amide (AAMCA) or a similar AMC-conjugated fatty acid amide. Prepare a stock solution in ethanol or DMSO as per the supplier's recommendation.[18][20]

  • Assay Plate: White, opaque, flat-bottom 96-well microplates are required to minimize background and crosstalk for fluorescence measurements.[22]

  • Instrumentation: A fluorescence microplate reader capable of kinetic measurements at 37°C, with excitation at ~350-360 nm and emission detection at ~460-465 nm.[19][20]

Experimental Workflow Diagram

FAAH_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_plate 2. Plate Setup (96-Well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of AM404 & URB597 in DMSO, then Assay Buffer add_inhibitor Add 10 µL of diluted AM404, URB597, or vehicle (DMSO) to wells prep_inhibitor->add_inhibitor prep_enzyme Dilute FAAH enzyme stock in cold Assay Buffer add_enzyme Add 170 µL of diluted FAAH enzyme to all wells (except background) prep_enzyme->add_enzyme prep_substrate Prepare working solution of fluorogenic substrate initiate Initiate reaction by adding 10 µL of substrate to all wells prep_substrate->initiate add_buffer_bg Add 180 µL of Assay Buffer to background wells preincubate Pre-incubate plate for 15 min at 37°C add_enzyme->preincubate add_buffer_bg->preincubate preincubate->initiate measure Measure fluorescence kinetically (Ex: 360nm, Em: 465nm) for 30-60 min at 37°C initiate->measure calc_rate Calculate reaction rates (V₀) from linear slope measure->calc_rate normalize Normalize data to 100% activity and background controls calc_rate->normalize plot Plot % Inhibition vs. [Log Inhibitor] normalize->plot ic50 Determine IC50 value using non-linear regression plot->ic50

Caption: Workflow for the fluorometric FAAH inhibition assay.

Step-by-Step Methodology

1. Preparation of Compound Dilutions: a. Perform a serial dilution of the 10 mM AM404 stock solution in 100% DMSO to create a concentration range suitable for determining an IC50 curve (e.g., from 2 mM down to 20 nM). A 10-point, 1:3 dilution series is a robust starting point. b. Prepare a similar dilution series for the positive control, URB597. c. For the final assay step, these DMSO stocks will be diluted 20-fold into the aqueous buffer.

2. Assay Plate Setup (Final Volume: 200 µL): a. 100% Initial Activity Wells (Triplicate): Add 10 µL of the same solvent used for the inhibitor (e.g., 2% DMSO in Assay Buffer). b. Background Wells (Triplicate): Add 10 µL of the inhibitor solvent. These wells will not receive the enzyme. c. Inhibitor Wells (Triplicate): Add 10 µL of each diluted AM404 or URB597 solution.

3. Enzyme and Buffer Addition: a. Prepare a working dilution of the FAAH enzyme in ice-cold Assay Buffer. The optimal concentration must be determined empirically to ensure the reaction rate is linear for at least 30 minutes and provides a robust signal-to-background ratio. b. To all wells except the Background wells: Add 170 µL of the diluted FAAH enzyme solution. c. To the Background wells: Add 180 µL of Assay Buffer.

4. Pre-incubation: a. Cover the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for accurately assessing slow-binding or irreversible inhibitors.[23]

5. Reaction Initiation and Kinetic Measurement: a. Prepare a working solution of the FAAH substrate (e.g., AAMCA). b. Initiate the reactions by adding 10 µL of the substrate working solution to all wells. c. Immediately place the plate in the fluorescence reader pre-warmed to 37°C. d. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~465 nm).[20][22]

Data Analysis and Interpretation
  • Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence units versus time plot.

  • Correct for Background: Subtract the average rate of the Background wells from all other wells.

  • Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_100%_Activity))

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

Quantitative Data Summary & Mechanistic Insights

The primary output of the described protocol is a quantitative measure of the potency of AM404 as a direct FAAH inhibitor.

CompoundTarget/MechanismReported IC50 / KiNotes
AM404 Anandamide Transport~1 µM[7]Primary reported mechanism. Direct FAAH inhibition is often considered weak or absent.
FAAH (Direct Inhibition)To be determined by protocol The purpose of this guide is to establish this value empirically.
URB597 FAAH (Irreversible Inhibitor)IC50: ~4-5 nM[19] Ki: ~2.0 µM[21]Potent, well-characterized irreversible inhibitor. Serves as an excellent positive control.

Note: The Ki and IC50 for URB597 differ significantly because it is an irreversible inhibitor, where potency is time-dependent. The Ki reflects initial binding affinity, while the IC50 reflects the overall inactivation after a set pre-incubation time.

Visualizing the FAAH Catalytic Mechanism

Understanding the enzyme's mechanism provides context for how inhibitors like AM404 might interfere with its function.

FAAH_Mechanism cluster_active_site FAAH Active Site cluster_reaction Anandamide (Substrate) Hydrolysis Ser241 Ser241 (Nucleophile) Intermediate Acyl-Enzyme Intermediate Ser241->Intermediate 2. Forms Covalent Intermediate (Ethanolamine released) Ser217 Ser217 Lys142 Lys142 (Base) Lys142->Ser241 activates Anandamide Anandamide (Substrate) Anandamide->Ser241 1. Nucleophilic Attack Products Arachidonic Acid + Ethanolamine Intermediate->Products 3. Hydrolysis (Enzyme Regenerated)

Caption: Catalytic hydrolysis of anandamide by the FAAH Ser-Ser-Lys triad.

The results obtained from this protocol will definitively characterize the direct inhibitory effect of AM404 on FAAH. If AM404 demonstrates potent inhibition, further studies would be warranted to determine its mechanism (e.g., reversible vs. irreversible, competitive vs. non-competitive). This empirical data is essential for accurately interpreting in vivo studies and for the rational design of future therapeutics targeting the endocannabinoid system.

References

  • A high throughput fluorescent assay for measuring the activity of fatty acid amide hydrolase. (2007). Vertex AI Search.
  • Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed. (2007). PubMed.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (2024). MDPI.
  • Development of Highly Sensitive Fluorescent Assays for Fatty Acid Amide Hydrolase - CDC Stacks. CDC Stacks.
  • Developing a Cell-Based Assay with FAAH-IN-2: Application Notes and Protocols - Benchchem. Benchchem.
  • HPLC-FLUORESCENCE ASSAY FOR EVALUATION OF INHIBITORS OF FATTY ACID AMIDE HYDROLASE - Uni Münster. Uni Münster.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical. Cayman Chemical.
  • Assay of FAAH Activity - PubMed. PubMed.
  • Fluorimetric Assay of FAAH Activity - PubMed. PubMed.
  • Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC. PMC.
  • AM404, Anandamide transport inhibitor (CAS 183718-77-6) - Abcam. Abcam.
  • Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience.
  • Pharmacological Characterization of Endocannabinoid Transport and Fatty Acid Amide Hydrolase Inhibitors - PMC. PMC.
  • Radiosynthesis and Evaluation of [11C-Carbonyl]-Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography - PMC - PubMed Central. PubMed Central.
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm
  • Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol - Athenaeum Scientific Publishers. (2020).
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. PMC.
  • Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbam
  • Targeting Fatty Acid Amide Hydrolase (FAAH)
  • Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1 ... - PMC. (2022). PMC.
  • Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - Usiena air - Unisi. (2026). Usiena air.
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - MDPI. (2022). MDPI.
  • Modulation of neuropathic and inflammatory pain by the endocannabinoid transport inhibitor AM404 [N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide] - PubMed. (2006). PubMed.

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Foundational

The In-Situ Pharmacokinetics of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404) in Murine Models: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the pharmacokinetic profile of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide, more commonly known as AM404, within murine models. A critical active...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide, more commonly known as AM404, within murine models. A critical active metabolite of the widely used analgesic acetaminophen (paracetamol), AM404's in-vivo behavior is of significant interest to researchers in pharmacology and drug development. Notably, direct pharmacokinetic studies following exogenous administration of AM404 are not extensively available in public literature. Therefore, this guide focuses on the in-situ pharmacokinetics of AM404, detailing its formation, distribution, and concentration in the murine brain following the administration of its parent compound, acetaminophen. We will delve into the established mechanisms of action, present detailed experimental protocols for conducting similar studies, and provide a framework for the bioanalytical quantification of this intriguing compound. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of AM404's disposition in a preclinical setting.

Introduction: The Significance of AM404

4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404) has emerged as a key player in the analgesic and neuroprotective effects attributed to acetaminophen.[1][2] Unlike its parent compound, AM404 exhibits a unique pharmacological profile, interacting with the endocannabinoid system, transient receptor potential vanilloid 1 (TRPV1) channels, and cyclooxygenase (COX) enzymes.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of AM404 is paramount for elucidating its therapeutic potential and informing the development of novel analgesics. This guide will synthesize the current knowledge on the in-situ pharmacokinetics of AM404 in murine models, providing both a theoretical framework and practical methodologies for its study.

Mechanism of Action: A Multi-Targeted Approach

The pharmacological activity of AM404 is complex, involving modulation of several key signaling pathways implicated in pain and inflammation.[1] Its primary mechanisms of action include:

  • Endocannabinoid System Modulation: AM404 is a weak agonist of cannabinoid receptors CB1 and CB2 and is also known to inhibit the reuptake of the endogenous cannabinoid anandamide, thereby potentiating its effects.[3][4]

  • TRPV1 Channel Activation: AM404 is a potent activator of TRPV1 channels, which are crucial in nociceptive signaling.[5]

  • COX Enzyme Inhibition: AM404 has been shown to inhibit COX-1 and COX-2 enzymes, which are central to the synthesis of prostaglandins involved in inflammation and pain.[5]

The interplay of these mechanisms contributes to the overall analgesic and neuroprotective effects observed with acetaminophen administration.

Visualizing the Signaling Cascade

The following diagram illustrates the metabolic conversion of acetaminophen to AM404 and its subsequent downstream signaling pathways.

AM404_Pathway cluster_metabolism Metabolic Conversion cluster_action Pharmacological Action cluster_effects Physiological Effects Acetaminophen Acetaminophen p_Aminophenol p_Aminophenol Acetaminophen->p_Aminophenol Deacetylation (Liver) AM404 AM404 p_Aminophenol->AM404 FAAH (Brain) CB1_receptor CB1/CB2 Receptors AM404->CB1_receptor Weak Agonist & Reuptake Inhibition TRPV1_channel TRPV1 Channel AM404->TRPV1_channel Potent Activator COX_enzymes COX-1/COX-2 AM404->COX_enzymes Inhibition Analgesia Analgesia CB1_receptor->Analgesia Nociception_Modulation Modulation of Nociception TRPV1_channel->Nociception_Modulation Anti_inflammatory_effect Anti-inflammatory Effect COX_enzymes->Anti_inflammatory_effect FAAH Fatty Acid Amide Hydrolase

Caption: Metabolic pathway and mechanism of action of AM404.

In-Situ Pharmacokinetics of AM404 in Murine Brain

As direct administration studies are limited, the pharmacokinetic profile of AM404 is best understood by examining its formation and concentration in the brain following acetaminophen administration.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of AM404 observed in the brains of rodents after administration of acetaminophen. It is important to note that these values represent the in-situ formation and disposition of AM404 and not the profile of exogenously administered AM404.

ParameterValueSpeciesAcetaminophen Dose & RouteTissueReference
Cmax 150 pg/gRat20 mg/kg, OralBrain[6]
Tmax 0.25 hoursRat20 mg/kg, OralBrain[6]
t1/2 0.305 hoursRat20 mg/kg, OralBrain[6]
AUC0-2h 117 pg·h/gRat20 mg/kg, OralBrain[6]
Concentration 1.6 pmol/gMouse100 mg/kg, IPBrain[5]
Concentration 10.3 pmol/gMouse300 mg/kg, IPBrain[5]

Note: pg/g can be approximately converted to pmol/g by dividing by the molecular weight of AM404 (~395.58 g/mol ).

These data indicate a rapid formation and elimination of AM404 in the rodent brain following acetaminophen administration. The low concentrations achieved highlight the potency of this metabolite.

Experimental Protocols for Murine Pharmacokinetic Studies

This section outlines a detailed workflow for conducting an in-vivo pharmacokinetic study to determine the concentration of AM404 in the murine brain following acetaminophen administration.

Experimental Workflow Diagram

PK_Workflow start Start: Acclimatize Mice dosing Acetaminophen Administration (e.g., Oral Gavage) start->dosing sampling Serial Brain Tissue Collection (Specified Time Points) dosing->sampling homogenization Tissue Homogenization sampling->homogenization extraction Liquid-Liquid Extraction of AM404 homogenization->extraction analysis LC-MS/MS Quantification extraction->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End: Report Findings data_analysis->end

Caption: Workflow for a murine pharmacokinetic study of AM404.

Step-by-Step Methodology

4.1. Animal Husbandry and Dosing

  • Animal Model: Utilize adult male C57BL/6 mice (8-10 weeks old), acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dosing Solution Preparation: Prepare a homogenous suspension of acetaminophen in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) on the day of the experiment.

  • Administration: Administer acetaminophen via oral gavage at a predetermined dose (e.g., 100 mg/kg). Record the exact time of administration for each animal.

4.2. Sample Collection: Brain Tissue

  • Time Points: Collect brain tissue at multiple time points post-dosing to construct a concentration-time curve (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours).

  • Euthanasia and Dissection: At each time point, euthanize a cohort of mice via cervical dislocation. Immediately dissect the whole brain, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, and flash-freeze in liquid nitrogen.

  • Storage: Store the frozen brain samples at -80°C until analysis.

4.3. Sample Preparation

  • Tissue Homogenization:

    • Weigh the frozen brain tissue.

    • Add a specific volume of ice-cold homogenization buffer (e.g., PBS) to achieve a known tissue-to-buffer ratio (e.g., 1:4 w/v).

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice until a uniform homogenate is obtained.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To an aliquot of the brain homogenate, add a deuterated internal standard (e.g., AM404-d4) to correct for extraction variability.

    • Add three volumes of ice-cold acetonitrile to precipitate proteins. Vortex vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the phases.

    • Collect the organic (upper) phase containing AM404.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like AM404 in complex biological matrices.

LC-MS/MS Parameters

The following table provides a representative set of LC-MS/MS parameters for the analysis of AM404. These may require optimization based on the specific instrumentation used.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes)
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition AM404: 396.3 -> 110.2 m/z; AM404-d4 (IS): 400.3 -> 114.2 m/z
Collision Energy Optimized for the specific instrument (e.g., 9-15 eV)

Note: MRM (Multiple Reaction Monitoring) transitions should be optimized for the specific instrument to ensure maximum sensitivity and specificity.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include assessments of:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: A calibration curve with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Within ±15% (±20% at the lower limit of quantification).

  • Matrix Effect: Assessment of ion suppression or enhancement.

  • Recovery: Efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage conditions.

Conclusion and Future Directions

This guide has provided a detailed overview of the in-situ pharmacokinetics of AM404 in murine models, with a focus on its formation in the brain following acetaminophen administration. The provided experimental and bioanalytical protocols offer a robust framework for researchers to conduct their own investigations into this important metabolite.

A significant knowledge gap remains concerning the full pharmacokinetic profile of exogenously administered AM404. Future studies should aim to characterize the absorption, distribution to other tissues, metabolism, and excretion of AM404 following direct administration. Such data would be invaluable for a more complete understanding of its pharmacological effects and for the development of AM404-based therapeutics. Further research into the species-specific differences in AM404 metabolism and action will also be crucial for translating preclinical findings to human applications.

References

  • Barrière, D. A., et al. (2020). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research, 13, 899–911.
  • Ohashi, N., et al. (2017). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology, 8, 839.
  • Sharma, C. V., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Journal of Pain Research, 10, 2703–2709.
  • Malfait, A. M., et al. (2000). The nonsteroidal anti-inflammatory drug paracetamol has a peripheral antinociceptive action in the carrageenan model of inflammation. European Journal of Pharmacology, 403(1-2), 169-176.
  • Muramatsu, S., et al. (2016). Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain. Anesthesiology and Pain Medicine, 6(1), e32873.
  • Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. The Journal of biological chemistry, 280(36), 31405–31412.
  • Saliba, S. W., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity.
  • Costa, B., et al. (2006). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British journal of pharmacology, 148(7), 1022–1032.
  • Kaur, M., & Singh, S. (2020). Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. Journal of Clinical Medicine Research, 1(2), 1-9.
  • Zygmunt, P. M., et al. (2000). The anandamide transport inhibitor AM404 activates vanilloid receptors. European journal of pharmacology, 396(1), 39–42.
  • Muramatsu, S., Shiraishi, S., Miyano, K., Sudo, Y., & Uezono, Y. (2016). Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain. Anesthesiology and pain medicine, 6(1), e32873.
  • Saliba, S. W., Marcotegui, A. R., Fortwängler, E., de Gregório-Rocasolano, N., Bro-Armengol, E., & Saura, J. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity.
  • Zeni, G., et al. (2009). Characterization of an AM404 Analogue, N-(3-Hydroxyphenyl)arachidonoylamide, as a Substrate and Inactivator of Prostaglandin Endoperoxide Synthase. Biochemistry, 48(48), 11490-11500.
  • Wikipedia contributors. (2023, December 12). AM404. In Wikipedia, The Free Encyclopedia. Retrieved March 19, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

A Robust and Validated HPLC-MS/MS Protocol for the Quantification of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404) in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide, commonly known as N-arachidonoylphenolamine or AM404, in human plasma. AM404 is a critical bioactive lipid metabolite of paracetamol (acetaminophen), exerting its analgesic effects through modulation of the endocannabinoid and transient receptor potential (TRP) channel systems[1][2][3]. Accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic studies and for understanding the metabolic pathways of its parent drug. This guide details a complete workflow, from sample preparation using an optimized liquid-liquid extraction (LLE) procedure to analysis by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The rationale behind key experimental choices is explained, ensuring both methodological clarity and scientific rigor. All procedures are designed to meet the stringent requirements outlined in the FDA's "Bioanalytical Method Validation" guidance[4][5][6].

Principle and Scientific Rationale

The quantification of endocannabinoid-like lipids such as AM404 in complex biological matrices like plasma presents significant analytical challenges. These include low endogenous or post-administration concentrations, the presence of interfering endogenous lipids, and the potential for ion suppression or enhancement in the mass spectrometer source[7][8][9][10].

1.1. The Analytical Imperative: Why HPLC-MS/MS? High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity[8][11].

  • Chromatographic Separation (HPLC): The HPLC component separates AM404 from other structurally similar lipids and matrix components based on its physicochemical properties. This is crucial to minimize interferences that can compromise analytical accuracy[9].

  • Mass Spectrometric Detection (MS/MS): The tandem mass spectrometer provides two layers of mass filtering. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and then a specific, characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels (pg/mL to ng/mL)[11].

1.2. The Foundational Choice: Sample Preparation Strategy The primary goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., plasma proteins, phospholipids, salts) and concentrate it for analysis. Based on the physicochemical properties of AM404—a highly lipophilic molecule with a calculated LogP of approximately 6.07[12]—a Liquid-Liquid Extraction (LLE) is the chosen methodology.

  • Causality: LLE is effective because it leverages the differential solubility of AM404. A water-immiscible organic solvent is used to efficiently partition the nonpolar AM404 away from the aqueous plasma and its polar, water-soluble components[13][14][15]. This approach is not only efficient for lipophilic molecules but also relatively simple and cost-effective[16][17].

1.3. Ensuring Accuracy: The Role of the Internal Standard To correct for variability during sample preparation and analysis (e.g., incomplete extraction recovery, injection volume variations, or matrix-induced ion suppression), a suitable internal standard (IS) is essential[18][19][20].

  • The Gold Standard: The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte, such as AM404-d₄. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during extraction, chromatography, and ionization[19][21]. This co-elution and similar ionization behavior allow it to effectively track and normalize for any variations, significantly improving the accuracy and precision of the results[20][22].

Materials and Reagents

MaterialSupplier/GradeNotes
Standards
AM404 (≥98% purity)Cayman Chemical or equivalentPrepare stock solutions in ethanol or acetonitrile.
AM404-d₄ (Internal Standard)Cayman Chemical or equivalentPrepare stock solutions in ethanol or acetonitrile.
Solvents & Chemicals
AcetonitrileHPLC or LC-MS GradeMobile phase and reconstitution solvent.
MethanolHPLC or LC-MS GradeSample preparation and stock solution solvent.
WaterType I Ultrapure / LC-MS GradeMobile phase constituent.
Ethyl AcetateHPLC GradeLLE extraction solvent.
n-HexaneHPLC GradeLLE extraction solvent.
Formic Acid (≥99%)LC-MS GradeMobile phase modifier.
Biological Matrix
Human Plasma (K₂EDTA)BioIVT, Seralab or equivalentUsed for creating calibration standards and QCs.
Consumables
Polypropylene Microcentrifuge Tubes1.5 mL and 2.0 mLFor sample preparation.
Autosampler Vials & Caps2 mL, GlassFor sample injection.
Syringe Filters0.22 µm PTFEIf filtration of reconstituted sample is needed.

Experimental Workflow & Protocols

The overall analytical workflow is a sequential process designed for robustness and high-throughput.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (LLE) cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1. Prepare Stock Solutions (Analyte & IS) cal_qc 2. Create Calibration Curve & QC Samples in Plasma stock->cal_qc spike 3. Spike Plasma Samples with Internal Standard (IS) precip 4. Protein Precipitation (Cold Acetonitrile) spike->precip extract 5. Liquid-Liquid Extraction (Ethyl Acetate/Hexane) precip->extract dry 6. Evaporate Organic Layer to Dryness extract->dry recon 7. Reconstitute in Mobile Phase dry->recon inject 8. Inject onto HPLC-MS/MS System recon->inject quant 9. Data Acquisition (MRM Mode) inject->quant curve 10. Generate Calibration Curve (Peak Area Ratio vs. Conc.) quant->curve calc 11. Calculate Unknown Concentrations curve->calc G cluster_AM404 AM404 Structure & Fragmentation cluster_fragments Observed Fragments in MS/MS am404 precursor Precursor Ion [M+H]⁺ m/z 396.3 product Product Ion m/z 110.2 precursor->product Collision-Induced Dissociation (CID)

Caption: Proposed fragmentation of AM404 in the mass spectrometer.

Method Validation According to FDA Guidelines

A full validation must be performed to ensure the method is reliable for its intended purpose.[4][5][6][23] Key validation parameters and typical acceptance criteria are summarized below.

Table: Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Purpose Experiment Acceptance Criteria
Selectivity Ensure no interference from matrix components. Analyze ≥6 blank plasma lots. Response in blank samples should be <20% of the LLOQ response.
Calibration Curve Establish the relationship between response and concentration. Analyze an 8-point curve over at least 3 runs. R² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to nominal values and their reproducibility. Analyze QC samples at 4 levels (LLOQ, L, M, H) in ≥5 replicates over ≥3 runs. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the impact of matrix components on ionization. Compare analyte response in post-extraction spiked samples to neat solutions.[7] The IS-normalized matrix factor should have a %CV ≤15%.
Recovery Measure the efficiency of the extraction process. Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible, though not necessarily 100%.

| Stability | Evaluate analyte stability under various conditions. | Test QC samples after freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage. | Mean concentration should be within ±15% of nominal values. |

Conclusion

This application note presents a detailed, robust, and scientifically-grounded HPLC-MS/MS method for the quantification of AM404 in human plasma. The protocol, centered around a justified liquid-liquid extraction and the use of a stable isotope-labeled internal standard, is designed for high sensitivity, selectivity, and accuracy. By adhering to the principles and steps outlined herein, researchers and drug development professionals can confidently generate high-quality bioanalytical data suitable for regulatory submissions and advanced pharmacokinetic research.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Chloroform-based liquid-liquid extraction and LC-MS/MS quantification of endocannabinoids, cortisol and progesterone in human hair - PubMed. (2021, July 15). National Institutes of Health. [Link]

  • Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples. (n.d.). MDPI. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. (n.d.). MilliporeSigma. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Chromatography Online. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. (2018, May 22). Federal Register. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). IJPPR. [Link]

  • Extraction and Simultaneous Quantification of Endocannabinoids and Endocannabinoid-Like Lipids in Biological Tissues - PubMed. (n.d.). National Institutes of Health. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). U.S. Food and Drug Administration. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. (n.d.). National Institutes of Health. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). U.S. Food and Drug Administration. [Link]

  • Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Flu - The Serhan Laboratory. (n.d.). Brigham and Women's Hospital. [Link]

  • Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction liquid chromatography with mass spectrometric detection - RSC Publishing. (2025, September 3). Royal Society of Chemistry. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 12). BioPharma Services Inc. [Link]

  • Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction liquid chromatography with mass spectrometric detection - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Sample Preparation Techniques for Analysis of Endocannabinoids in Biological Fluids and Tissues - Taylor & Francis. (2024, December 2). Taylor & Francis Online. [Link]

  • 4.3. Plasma Endocannabinoid Analysis - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain - PMC. (n.d.). National Institutes of Health. [Link]

  • Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC. (n.d.). National Institutes of Health. [Link]

  • Estimation of reference intervals of five endocannabinoids and endocannabinoid related compounds in human plasma by two dimensional-LC/MS/MS - PMC. (n.d.). National Institutes of Health. [Link]

  • Structure Database (LMSD) - LIPID MAPS. (n.d.). LIPID MAPS. [Link]

  • A novel efficient liquid–liquid solvent extraction process for cannabinoid mimic recovery. (2025, December 16). University of Melbourne. [Link]

  • Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC. (2024, February 6). National Institutes of Health. [Link]

  • Extraction and Simultaneous Quantification of Endocannabinoids and Endocannabinoid-Like Lipids in Biological Tissues | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. (n.d.). Dovepress. [Link]

  • Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed. (2021, September 22). National Institutes of Health. [Link]

  • Quantification of Endocannabinoids in Human Plasma - Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Pressurized Liquid Extraction of Cannabinoids from Hemp Processing Residues: Evaluation of the Influencing Variables - MDPI. (2020, October 22). MDPI. [Link]

  • Using LC-MS/MS techniques, AM404 was detected in the CSF of 17 out of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • N-(4-hydroxybenzyl)icosa-5,8,11,14-tetraenamide - PubChem. (n.d.). National Institutes of Health. [Link]

  • (PDF) First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - ResearchGate. (n.d.). ResearchGate. [Link]

  • High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines - LIPID MAPS. (2011, November 15). LIPID MAPS. [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - MDPI. (2021, April 27). MDPI. [Link]

  • Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography - Periodica Polytechnica. (2019, December 5). Periodica Polytechnica. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC. (n.d.). National Institutes of Health. [Link]

  • 4-Hydroxythiobenzamide | C7H7NOS | CID 2759344 - PubChem. (n.d.). National Institutes of Health. [Link]

  • (PDF) 4-Hy-droxy-N-methyl-benzamide. - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Application

Preparation of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide stock solutions in DMSO

An Application Scientist's Guide to the Preparation and Handling of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide Stock Solutions in DMSO Introduction: Understanding the Compound and Solvent System 4-Hydroxy-N-(ico...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Preparation and Handling of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide Stock Solutions in DMSO

Introduction: Understanding the Compound and Solvent System

4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide is a lipophilic molecule incorporating a hydrophilic 4-hydroxybenzamide head group and a long, polyunsaturated arachidonyl tail. The molecular structure, particularly the C20 tetraene chain, dictates its physicochemical properties: high hydrophobicity and susceptibility to oxidation. These characteristics necessitate a carefully designed protocol for preparing stable, accurate stock solutions for use in research and drug development.

Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its exceptional ability to dissolve a wide range of nonpolar and polar compounds. However, its unique properties, including its hygroscopicity and capacity to penetrate biological membranes, require specific handling procedures to ensure experimental reproducibility and operator safety. This guide provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of this compound in DMSO, grounded in the principles of chemical stability and laboratory safety.

Physicochemical Data & Material Properties

A precise understanding of the compound and solvent is fundamental to accurate stock solution preparation. The data below is essential for all calculations and safety assessments.

Property4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamideDimethyl Sulfoxide (DMSO)
Molecular Formula C₂₇H₃₉NO₂C₂H₆OS
Molecular Weight 409.6 g/mol [1]78.13 g/mol
Appearance Presumed to be an off-white to yellow solidClear, colorless liquid
Key Characteristics Highly lipophilic, prone to oxidationHygroscopic, aprotic, readily penetrates the skin
Primary Hazards Potential skin/eye irritant (based on benzamides)[2][3][4]Can carry dissolved chemicals through the skin, combustible

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the validated workflow for preparing high-quality stock solutions. Each step is designed to mitigate risks such as compound degradation, inaccurate concentration, and contamination.

G cluster_prep Preparation cluster_process Processing cluster_storage Storage & Finalization start Start: Gather Materials & PPE equilibrate 1. Equilibrate Compound and DMSO to Room Temp. start->equilibrate weigh 2. Weigh Compound on Analytical Balance equilibrate->weigh dissolve 3. Add Anhydrous DMSO to the Compound weigh->dissolve mix 4. Facilitate Dissolution (Vortex, Gentle Sonication) dissolve->mix inspect 5. Visual Quality Control (Check for Particulates) mix->inspect aliquot 6. Aliquot into Cryovials Under Inert Gas inspect->aliquot store 7. Store Aliquots at -80°C, Protected from Light aliquot->store end End: Labeled Stock Ready store->end

Caption: Workflow for preparing 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide stock.

PART 1: Safety & Handling Precautions

Trustworthiness through Safety: A protocol's reliability begins with operator safety. Failure to adhere to safety guidelines can compromise both personnel health and experimental integrity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses with side-shields conforming to EN166 standards.[3][4]

  • Solvent Hazard: DMSO is an excellent solvent that can facilitate the absorption of dissolved substances through the skin. Avoid all direct contact. If contact occurs, immediately wash the affected area with copious amounts of water.[3]

  • Compound Hazard: Based on the 4-hydroxybenzamide moiety, the compound may cause skin, eye, and respiratory irritation.[2][3] Handle as a potentially hazardous chemical in a well-ventilated area or a chemical fume hood.

  • Oxidation Risk: The polyunsaturated fatty acid (PUFA) tail is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. This is the primary pathway of degradation and must be actively managed.

PART 2: Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step methodology for preparing a 100 mM stock solution. The principles can be adapted for other concentrations.

Required Materials & Equipment
  • 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide solid

  • Anhydrous, ≥99.9% Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • Amber or opaque glass vial with a PTFE-lined cap

  • Calibrated micropipettes (P1000, P200)

  • Sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Inert gas (Argon or Nitrogen) cylinder with a fine-control regulator

  • Amber, 2.0 mL polypropylene cryovials for aliquoting

Step-by-Step Methodology

Step 1: Pre-Weighing Preparations

  • Allow the sealed container of the compound and the anhydrous DMSO to equilibrate to ambient room temperature for at least 30 minutes.

    • Expertise & Experience: This step is critical to prevent condensation of atmospheric moisture onto the hygroscopic DMSO and the solid compound when opened, which would introduce water and compromise the final concentration and stability.

Step 2: Weighing the Compound

  • Place an amber glass vial on the analytical balance and tare the weight.

  • Carefully weigh 4.10 mg of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide directly into the tared vial. (Calculation: 409.6 g/mol * 0.1 mol/L * 0.0001 L = 0.004096 g = 4.10 mg for 100 µL).

    • Expertise & Experience: Lipophilic powders can be affected by static electricity. Use of an anti-static gun or brush on the vial before weighing can improve accuracy. Record the exact weight for precise concentration calculation.

Step 3: Dissolution

  • Using a calibrated micropipette, add 100 µL of anhydrous DMSO to the vial containing the compound.

  • Immediately cap the vial tightly.

  • Vortex the solution vigorously for 1-2 minutes.

    • Expertise & Experience: Adding the solvent to the solid aids in dissolution. Capping immediately minimizes the exposure of the anhydrous DMSO to air.

Step 4: Ensuring Complete Solubilization

  • Visually inspect the solution against a bright background. It should be clear and free of any visible particulates.

  • If solids remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

    • Expertise & Experience: Sonication provides energy to break up aggregates without applying excessive heat, which could degrade the sensitive PUFA tail. Avoid heating the solution unless absolutely necessary, and even then, do not exceed 37°C.

Step 5: Aliquoting for Long-Term Storage

  • Once the compound is fully dissolved, work quickly to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL aliquots in amber cryovials).

  • Before capping each cryovial, gently flush the headspace with an inert gas (Argon or Nitrogen) for 5-10 seconds.

    • Expertise & Experience: This is the most critical step for ensuring long-term stability. Aliquoting prevents repeated freeze-thaw cycles which can cause compound degradation. The inert gas displaces oxygen, significantly slowing the rate of oxidation of the double bonds in the arachidonyl tail.

PART 3: Quality Control, Storage, and Stability

Self-Validating System: A prepared stock is only useful if its concentration and integrity are reliable.

Quality Control
  • Immediate Check: The final solution must be a clear, homogenous liquid. Any cloudiness or precipitation indicates either that the solubility limit has been exceeded or that the compound has degraded.

  • Concentration Verification (for GMP or advanced applications): The concentration can be precisely verified using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS). This involves creating a calibration curve with known standards to quantify the compound in the prepared stock.

Storage and Handling
  • Temperature: Store aliquots at -80°C for long-term stability. Storage at -20°C is acceptable for shorter periods (1-2 months).

  • Light: Protect the solution from light at all times by using amber vials and storing them in a light-blocking container or freezer rack.

  • Handling: When ready to use, remove a single aliquot from the freezer and thaw it completely at room temperature. Briefly centrifuge the vial to pull all liquid down before opening. Use the entire aliquot for the experiment; do not re-freeze any unused portion.

    • Expertise & Experience: This "use-and-discard" approach for each aliquot is the gold standard for maintaining the integrity of the master stock and ensuring the highest level of experimental reproducibility.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10811495, N-(4-hydroxybenzyl)icosa-5,8,11,14-tetraenamide. Retrieved from [Link].

  • GHS, Inc. (2023). Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Hydroxybenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]

Sources

Method

Using 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide in patch-clamp electrophysiology

Introduction: The Polypharmacological Paradigm of AM404 AM404 (4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide) is the primary active metabolite of paracetamol (acetaminophen) and a critical tool compound in pain neu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Polypharmacological Paradigm of AM404

AM404 (4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide) is the primary active metabolite of paracetamol (acetaminophen) and a critical tool compound in pain neurobiology. Historically, its analgesic efficacy was attributed to its role as an anandamide reuptake inhibitor and an agonist at Transient Receptor Potential Vanilloid 1 (TRPV1) channels in the central nervous system[1].

However, recent breakthrough electrophysiological research has fundamentally shifted this paradigm. It is now established that AM404 acts peripherally to directly inhibit nociceptive voltage-gated sodium channels (NaV1.7 and NaV1.8) at the local anesthetic binding site, effectively blocking action potential generation in primary sensory neurons[2]. For electrophysiologists, this polypharmacology requires highly optimized, self-validating patch-clamp protocols to isolate specific ionic currents without confounding cross-target activation.

G AM404 AM404 (Paracetamol Metabolite) TRPV1 TRPV1 Receptor (Agonism) AM404->TRPV1 Activates (>1 µM) NaV NaV1.7 / NaV1.8 (Direct Inhibition) AM404->NaV Blocks (1 µM) FAAH Anandamide Reuptake (Inhibition) AM404->FAAH Inhibits Ca_Influx Ca2+ Influx & Desensitization TRPV1->Ca_Influx AP_Block Action Potential Blockade NaV->AP_Block Endocannabinoid Increased Endocannabinoid Tone (CB1/CB2) FAAH->Endocannabinoid

Fig 1: Polypharmacological mechanisms of AM404 in peripheral nociceptors.

Target Profiling & Quantitative Parameters

When designing an AM404 patch-clamp experiment, concentration is the primary variable dictating target engagement. Table 1 summarizes the working parameters required to isolate specific physiological readouts.

Table 1: AM404 Target Affinities and Electrophysiological Readouts

TargetMechanismWorking ConcentrationElectrophysiological Readout
TRPV1 Direct Agonist1 µM – 10 µMSustained inward current at -60 mV holding potential; Ca²⁺ influx[1].
NaV1.7 / 1.8 Direct Inhibitor1 µMReduction of peak Na⁺ current; Action potential blockade in current-clamp[2].
Anandamide Transport Reuptake Inhibitor1 µM – 5 µMIndirect CB1/CB2 activation (primarily observed in vivo or slice preparations)[3].

Experimental Workflow and Design Causality

To ensure data integrity, the patch-clamp workflow must be designed as a self-validating system. Because AM404 affects both cation influx (TRPV1) and sodium-driven excitability (NaV), intracellular and extracellular solutions must be strictly tailored to the target of interest.

G Prep 1. Cell Preparation (DRG/TG neurons or HEK293T) Sol 2. Solution Setup (Target-Specific Isolation) Prep->Sol Seal 3. Giga-ohm Seal & Whole-Cell Break-in Sol->Seal Record 4. Electrophysiological Recording (V-clamp / I-clamp) Seal->Record Validate 5. Pharmacological Validation (Capsazepine / TTX) Record->Validate

Fig 2: Standard patch-clamp workflow for isolating AM404 target engagement.

Detailed Protocols

Protocol A: Whole-Cell Voltage-Clamp for TRPV1 Activation

Objective: Measure AM404-evoked inward currents via TRPV1 activation in HEK293T cells or Dorsal Root Ganglion (DRG) neurons[1].

Solution Causality:

  • Intracellular: 140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM MgATP (pH 7.2 with CsOH).

    • Why CsCl? Cesium blocks endogenous potassium channels, preventing outward K⁺ currents from masking the TRPV1-mediated inward current.

    • Why EGTA? TRPV1 undergoes rapid calcium-dependent desensitization. Buffering intracellular calcium with EGTA stabilizes the current for accurate quantification.

  • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

Step-by-Step Methodology:

  • Seal and Break-in: Establish a >1 GΩ seal and apply brief negative pressure to achieve the whole-cell configuration. Compensate for series resistance (>70%).

  • Holding Potential: Clamp the membrane potential ( Vm​ ) at -60 mV.

  • Baseline Recording: Record baseline holding current for 1-2 minutes to ensure membrane stability.

  • AM404 Application: Perfuse 1 µM to 10 µM AM404 using a rapid gravity-driven perfusion system. Critical: AM404 is highly lipophilic; ensure DMSO concentration remains ≤0.1% v/v to prevent non-specific membrane destabilization.

  • Self-Validating Step (Pharmacological Blockade): To prove the inward current is strictly TRPV1-mediated, co-apply 10 µM Capsazepine (a competitive TRPV1 antagonist)[4]. A true AM404-TRPV1 current will be rapidly abolished.

Protocol B: Current-Clamp for NaV-Mediated Action Potential Inhibition

Objective: Assess the peripheral analgesic mechanism of AM404 by measuring the blockade of action potentials (APs) in nociceptive trigeminal (TG) or DRG neurons[2].

Solution Causality:

  • Intracellular: 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 2 mM MgATP (pH 7.2 with KOH).

    • Why KCl? Unlike Protocol A, physiological potassium gradients are strictly required here to maintain the resting membrane potential and allow for AP repolarization.

  • Extracellular: Same as Protocol A.

Step-by-Step Methodology:

  • Configuration: Establish the whole-cell configuration in voltage-clamp, then switch the amplifier to current-clamp mode ( I=0 ).

  • Baseline Excitability: Inject depolarizing current steps (e.g., 10 pA increments from 0 to 500 pA for 500 ms) to elicit a baseline train of action potentials.

  • AM404 Perfusion: Perfuse 1 µM AM404 for 3 to 5 minutes.

  • Re-evaluation: Repeat the depolarizing current steps. You will observe a state-dependent inhibition of AP generation due to AM404 binding to the local anesthetic site of NaV1.7/1.8[2].

  • Self-Validating Step (Current Isolation): To confirm the blockade is NaV-dependent, switch back to voltage-clamp. Apply 500 nM Tetrodotoxin (TTX). TTX will block NaV1.7 (TTX-sensitive) but spare NaV1.8 (TTX-resistant), allowing you to quantify exactly which sodium channel AM404 is inhibiting in your specific neuronal subpopulation.

Troubleshooting & Trustworthiness Checks

  • Cytotoxicity: Prolonged exposure to AM404 (>10 µM) can induce TRPV1-mediated calcium overload and cytotoxicity[1]. If holding currents become erratic or the cell swells, reduce exposure time to <2 minutes.

  • Vehicle Controls: Because AM404 requires DMSO, always run a parallel 0.1% DMSO vehicle control. If the vehicle alters AP thresholds or holding currents, remake your extracellular solutions and check osmolarity (should be ~300-310 mOsm).

References

  • Maatuf, Y., et al. (2025). "The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels." Proceedings of the National Academy of Sciences.[Link]

  • Stueber, T., et al. (2018). "Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity." Life Sciences.[Link]

  • Mitchell, V. A., et al. (2007). "Actions of the endocannabinoid transport inhibitor AM404 in neuropathic and inflammatory pain models." British Journal of Pharmacology (via PubMed).[Link](Note: Sourced via related query parameters[3])

Sources

Application

Extraction of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide from cerebrospinal fluid samples

Target Audience: Analytical Chemists, Pharmacokineticists, and Neuropharmacology Researchers Matrix: Human and Animal Cerebrospinal Fluid (CSF) Analyte: 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404) Introdu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Neuropharmacology Researchers Matrix: Human and Animal Cerebrospinal Fluid (CSF) Analyte: 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404)

Introduction & Scientific Context

Despite being one of the most widely consumed analgesics globally, the exact mechanism of action of paracetamol (acetaminophen) has historically remained elusive. Contemporary neuropharmacology has established that paracetamol acts as a prodrug in the central nervous system (CNS). It is deacetylated in the liver and CNS to p-aminophenol, which is subsequently conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) to form AM404 ([1]).

AM404 is a highly lipophilic, endocannabinoid-like metabolite that exerts antinociceptive effects by activating TRPV1 receptors and inhibiting the reuptake of the endogenous cannabinoid anandamide (AEA). Detecting and quantifying AM404 in cerebrospinal fluid (CSF) is critical for validating central target engagement in pharmacokinetic/pharmacodynamic (PK/PD) studies. In human CSF, AM404 is typically present at trace concentrations ranging from 5 to 40 nmol/L following a standard 1 g intravenous dose of paracetamol ([2]).

G Para Paracetamol (Acetaminophen) pAP p-Aminophenol Para->pAP Deacetylation AM404 AM404 (Active Metabolite) pAP->AM404 Conjugation AA Arachidonic Acid AA->AM404 FAAH FAAH Enzyme (Brain/Spinal Cord) FAAH->AM404 Catalyzes TRPV1 TRPV1 Activation & Endocannabinoid Reuptake Inhibition AM404->TRPV1 Analgesia Analgesia / Antinociception TRPV1->Analgesia

Caption: Metabolic conversion of paracetamol to AM404 and its downstream nociceptive signaling pathway.

The Analytical Challenge

CSF is an aqueous matrix characterized by high salt content and very low protein concentrations (typically <0.5% of plasma protein levels). While direct "dilute-and-shoot" or protein precipitation (PPT) methods are sometimes utilized, they often fail to remove inorganic salts, leading to severe ion suppression in the electrospray ionization (ESI) source. Furthermore, AM404 possesses a highly hydrophobic 20-carbon arachidonoyl tail, making it prone to non-specific binding to standard polypropylene laboratory plastics.

To ensure a self-validating, high-recovery protocol, this guide employs Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. This approach concentrates the trace-level AM404 while exhaustively washing away the ion-suppressing CSF salts ([3]).

Materials and Reagents

  • Analytical Standards: AM404 (Native), AM404-d4 or PEA-d4 (Internal Standard).

  • Sorbent: Waters Oasis HLB SPE Cartridges (30 mg or 60 mg sorbent, 30 µm particle size).

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Formic Acid (FA).

  • Consumables: Silanized glass vials or low-bind microcentrifuge tubes (critical to prevent lipid adsorption).

Experimental Protocol: SPE Workflow

Sample Pre-treatment

Causality Insight: CSF samples must be kept on ice and processed rapidly. Because AM404 can adhere to the walls of standard plastic tubes, all handling should be performed using low-bind plastics or silanized glassware.

  • Thaw CSF samples on ice.

  • Transfer 200 µL of CSF into a low-bind microcentrifuge tube.

  • Spike the sample with 10 µL of Internal Standard (e.g., PEA-d4 at 100 nmol/L).

  • Dilute the sample with 200 µL of LC-MS grade H₂O containing 0.1% Formic Acid. Vortex gently for 10 seconds. Note: Acidification disrupts any weak protein-ligand interactions, ensuring AM404 is freely available for SPE retention.

Solid-Phase Extraction (Oasis HLB)

Causality Insight: The HLB sorbent retains compounds via reversed-phase interactions. By washing with 30% Methanol, we selectively elute polar interferences (salts, small polar metabolites) while the highly lipophilic arachidonoyl tail of AM404 remains tightly bound to the divinylbenzene backbone of the sorbent.

  • Conditioning: Pass 1.0 mL of 100% MeOH through the cartridge to solvate the polymeric bed.

  • Equilibration: Pass 1.0 mL of H₂O through the cartridge. Do not let the sorbent dry out.

  • Loading: Apply the 410 µL pre-treated CSF sample. Allow it to pass through via gravity or under very light vacuum (1-2 inHg).

  • Washing: Wash the cartridge with 1.0 mL of 30% MeOH in H₂O. Discard the flow-through.

  • Drying: Apply full vacuum (10-15 inHg) for 2 minutes to remove residual aqueous droplets.

  • Elution: Elute AM404 into a silanized glass vial using 1.0 mL of 100% Acetonitrile. Note: Acetonitrile is preferred over Methanol here as it provides sharper disruption of the hydrophobic interactions, yielding a more concentrated elution band.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 30°C. Reconstitute the residue in 50 µL of Initial Mobile Phase (e.g., 60% H₂O / 40% ACN with 0.1% FA).

SPE Prep 1. CSF Pre-treatment (Spike IS, Acidify) Cond 2. Conditioning (MeOH -> H2O) Prep->Cond Load 3. Sample Loading (Gravity Flow) Cond->Load Wash 4. Washing (30% MeOH - Removes Salts) Load->Wash Elute 5. Elution (100% Acetonitrile) Wash->Elute Recon 6. Dry & Reconstitute (For LC-MS/MS) Elute->Recon

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for isolating AM404 from CSF.

LC-MS/MS Analytical Conditions

Chromatographic separation is best achieved using a sub-2-micron Phenyl or C18 column. A Phenyl column (e.g., Waters Acquity BEH Phenyl, 2.1 × 50 mm, 1.7 µm) offers alternative selectivity through π-π interactions with the benzamide headgroup of AM404, which can help separate it from endogenous isobaric lipids ([2]).

Liquid Chromatography Parameters
ParameterSpecification
Analytical Column Waters Acquity BEH Phenyl (2.1 × 50 mm, 1.7 µm)
Column Temperature 50 °C
Mobile Phase A H₂O + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 - 10 µL

Gradient Program:

  • 0.0 - 0.5 min: 40% B

  • 0.5 - 3.5 min: Linear gradient to 95% B

  • 3.5 - 4.5 min: Hold at 95% B (Column wash)

  • 4.5 - 5.5 min: Return to 40% B (Re-equilibration)

Mass Spectrometry (ESI+) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
AM404 396.3110.218Quantifier (p-aminophenol fragment)
AM404 396.393.125Qualifier
PEA-d4 (IS) 304.366.115Internal Standard

Note: The primary quantifier transition (396.3 → 110.2) corresponds to the cleavage of the amide bond, yielding the protonated p-aminophenol fragment, which is highly specific and provides excellent signal-to-noise (S/N) ratios.

Method Validation & Quality Control

To ensure trustworthiness and regulatory compliance, the extraction system must be validated according to standard bioanalytical guidelines (e.g., FDA/EMA). Because obtaining true "blank" human CSF can be difficult and expensive, artificial CSF (aCSF) or phosphate-buffered saline (PBS) containing 0.1% BSA can be used as a surrogate matrix for calibration curves.

Expected Validation Metrics
Validation ParameterTarget SpecificationNotes
Limit of Detection (LOD) ≤ 0.2 nmol/LBased on S/N ≥ 3
Limit of Quantitation (LOQ) ≤ 0.5 nmol/LBased on S/N ≥ 10, CV ≤ 20%
Linear Dynamic Range 0.5 – 100 nmol/LR² ≥ 0.995
Extraction Recovery > 85%Evaluated via pre- vs. post-extraction spikes
Matrix Effect 90% - 110%Assessed via post-column infusion
Troubleshooting: Mitigating Lipid Adsorption

If recovery drops below 70%, the most likely culprit is non-specific binding of AM404 to the autosampler vials or SPE manifold plastics.

  • Solution: Ensure all reconstitution solvents contain at least 30-40% organic modifier (Acetonitrile or Methanol). Pure aqueous reconstitution will cause AM404 to crash out of solution and adhere to the glass/plastic interface.

References

  • Sharma, C. V., Long, J. H., Shah, S., Rahman, J., Perrett, D., Arendt-Nielsen, L., & Wood, V. (2017). "First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid." Journal of Pain Research, 10, 2703–2709. Available at:[Link]

  • Sharma, C. V., et al. (2025). "The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Pastor, A., Farré, M., Fito, M., Macià, A., & de la Torre, R. (2013). "Development and Validation of a Sensitive UPLC-ESI-MS/MS Method for the Simultaneous Quantification of 15 Endocannabinoids and Related Compounds in Milk and Other Biofluids." Analytical Chemistry, 86(2), 1113-1121. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving the Aqueous Solubility of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide in Cell Media

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide and encountering ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide and encountering challenges with its solubility in aqueous cell culture media. Due to its chemical nature, this compound presents significant solubility hurdles that can impact experimental reproducibility and data interpretation. This document provides a structured, in-depth approach to systematically troubleshoot and resolve these issues.

Understanding the Challenge: A Profile of the Compound

4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide is a lipophilic molecule characterized by a long, unsaturated icosa-tetraenyl tail attached to a 4-hydroxybenzamide head group. Its structure inherently leads to poor water solubility. A key indicator of this is its high predicted partition coefficient (XLogP3-AA), a measure of lipophilicity.

PropertyValueSource
Molecular Formula C₂₇H₃₉NO₂
Molecular Weight 409.6 g/mol
Predicted XLogP3-AA 7.2

An XLogP value of 7.2 indicates extreme hydrophobicity, predicting very low solubility in aqueous environments like cell culture media. This necessitates the use of specialized formulation strategies to achieve a homogenous and biologically active concentration for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I add it to my cell media. Why is this happening?

This is a classic sign of a compound exceeding its solubility limit in an aqueous solution. Your compound is highly hydrophobic, meaning it repels water and prefers to associate with other non-polar molecules (itself included), leading to the formation of visible precipitates. The final concentration of your compound in the media is too high for the aqueous environment to support.

Q2: I dissolved the compound in 100% DMSO first. Why does it still crash out in the media?

While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving your compound at high concentrations (creating a stock solution), the problem arises during the dilution step. When a small volume of the DMSO stock is introduced into the large volume of aqueous media, the DMSO concentration is drastically lowered. The compound is suddenly exposed to a primarily water-based environment where it is not soluble, causing it to precipitate.

Q3: What is a "vehicle control" and is it absolutely necessary?

A vehicle control is an essential component of any experiment involving a solubilizing agent. It consists of the cell culture medium containing the same final concentration of the solubilizing agent (e.g., 0.1% DMSO) as your experimental wells, but without the compound of interest. This is non-negotiable for data integrity . It allows you to distinguish the biological effects of your compound from any potential effects caused by the solvent itself, as solvents can induce cytotoxicity, alter gene expression, or affect cell proliferation.[1][2]

Q4: What is the maximum concentration of a co-solvent I can use in my cell culture?

This is highly dependent on the cell line and the duration of exposure. Some cell lines are more sensitive than others. As a universal starting point, the final concentration of organic solvents should be kept as low as possible.

SolventRecommended Max. Final ConcentrationPotential Issues
DMSO ≤ 0.1% (v/v) ; some robust lines may tolerate up to 0.5%Cytotoxicity, cell cycle arrest, and changes in cell differentiation or gene expression are reported at concentrations of 1% or higher.[1][3]
Ethanol ≤ 0.1% (v/v) ; some studies show effects above 0.25%Can induce cytotoxicity and inflammation.[4][5] Its effects are often more pronounced than DMSO at equivalent concentrations.[5]

Crucially, you must validate the "safe" concentration for your specific cell line using a cytotoxicity assay (see Protocol 4).

Troubleshooting Guide: A Systematic Approach to Solubilization

If you are facing precipitation, follow this tiered strategy. The goal is to find the simplest method that maintains a clear, stable solution of your compound in the final cell culture medium without inducing vehicle-related artifacts.

G start Start: Compound Precipitates in Cell Media strategy1 Strategy 1: Co-Solvent Optimization (e.g., DMSO) start->strategy1 check1 Is final solvent conc. >0.1%? Or is precipitation still occurring? strategy1->check1 strategy2 Strategy 2: Use Surfactants (e.g., Polysorbate 80) check1->strategy2 Yes strategy3 Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) check1->strategy3 Yes validation Validation Step: Run Vehicle Cytotoxicity Assay (See Protocol 4) check1->validation No strategy2->validation strategy3->validation success Success: Proceed with Experiment validation->success

Caption: Decision workflow for troubleshooting compound solubility.

Strategy 1: Co-Solvent Optimization

This is the first and most common approach. The principle is to use a minimal amount of a water-miscible organic solvent to keep the compound dissolved.

  • Causality: DMSO and ethanol are amphiphilic, meaning they have both polar and non-polar characteristics.[2] This allows them to act as a bridge between your hydrophobic compound and the aqueous media. The key is to prepare a highly concentrated stock solution so that the volume added to the media is minimal, keeping the final solvent concentration below cytotoxic levels.[3]

  • Best Practices:

    • Always prepare a stock solution at the highest possible stable concentration (e.g., 10-50 mM in 100% DMSO).

    • Perform serial dilutions of your compound stock in 100% DMSO first, before the final dilution into the media. This ensures that every final concentration of your compound has the exact same final concentration of DMSO.

    • When diluting into media, add the small volume of DMSO stock into the larger volume of media while vortexing or swirling to promote rapid dispersion and prevent localized high concentrations that can cause precipitation.

Strategy 2: Surfactant-Mediated Solubilization

If co-solvents alone are insufficient or require concentrations that are toxic to your cells, non-ionic surfactants are the next logical step.

  • Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[6] The hydrophobic tails of the surfactant molecules form a core, creating a non-polar microenvironment that can encapsulate your hydrophobic compound, while the hydrophilic heads face the outside, allowing the entire micelle structure to be dispersed in the aqueous media.[7][8]

  • Recommended Agents:

    • Polysorbate 80 (Tween® 80): A widely used, biocompatible non-ionic surfactant suitable for cell culture applications.[9][10][11] It is effective at solubilizing hydrophobic molecules with low cytotoxicity when used at appropriate concentrations.[10]

    • Pluronic® F-68: Another non-ionic copolymer known for its use in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs and is generally considered biocompatible.[12][13]

G Mechanism of Micellar Solubilization cluster_micelle Surfactant Micelle water Aqueous Environment (Cell Media) drug Hydrophobic Drug s1 s1->center Hydrophobic Tail label_head Hydrophilic Head s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Strategy 3: Cyclodextrin-Based Complexation

Cyclodextrins are an excellent alternative, particularly if surfactants interfere with your assay or compound.

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[14] Their interior cavity is hydrophobic, while the exterior is hydrophilic.[14][15] They can encapsulate a hydrophobic "guest" molecule, like your compound, within this cavity, forming an "inclusion complex."[14] This complex has a water-soluble exterior, allowing it to dissolve readily in cell media.[16]

  • Recommended Agent:

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative of β-cyclodextrin with greatly enhanced aqueous solubility and a well-established safety profile, making it suitable for parenteral and in vitro applications.[17][18] It is highly effective at solubilizing lipophilic drugs.[18]

Detailed Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Vehicle Control

  • Preparation: Weigh out a precise amount of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide and dissolve it in 100% cell culture-grade DMSO to make a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved by vortexing.

  • Storage: Aliquot the stock solution into small volumes in cryovials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Application: Thaw a fresh aliquot for each experiment. Perform serial dilutions in 100% DMSO if necessary. Dilute the final DMSO stock solution at least 1:1000 into the cell culture media (for a 0.1% final DMSO concentration).

  • Vehicle Control: In a separate tube, add the same volume of 100% DMSO to the same volume of cell media used for your highest compound concentration. This is your vehicle control.

Protocol 2: Solubilization using Polysorbate 80 (Tween® 80)

  • Stock Preparation: Prepare a 10% (w/v) Polysorbate 80 stock solution in cell culture-grade water. Filter-sterilize through a 0.22 µm filter.

  • Compound Preparation: Dissolve your compound in a minimal amount of ethanol or DMSO first.

  • Formulation: Add the 10% Polysorbate 80 solution to the dissolved compound to achieve a final surfactant concentration of 1-5%. Vortex vigorously for 1-2 minutes to encourage micelle formation and encapsulation. You may need to briefly sonicate or warm the solution (to 37°C) to aid dissolution.

  • Application: Dilute this formulated stock into your cell media to achieve the desired final compound concentration. Ensure the final Polysorbate 80 concentration is low (e.g., <0.1%).

  • Vehicle Control: Prepare a control stock containing the same concentration of DMSO/ethanol and Polysorbate 80, but without the compound, and dilute it in the same manner.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Stock Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in cell culture-grade water or saline. Warm to 37-40°C to aid dissolution, then cool to room temperature and filter-sterilize.

  • Complexation: Add your solid compound directly to the HP-β-CD solution. Alternatively, add a concentrated stock of the compound (in a minimal volume of ethanol) to the HP-β-CD solution.

  • Incubation: Incubate the mixture overnight at room temperature on a shaker or rotator, protected from light. This allows time for the inclusion complexes to form.

  • Final Preparation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any un-complexed, insoluble compound. Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC or spectrophotometry).

  • Vehicle Control: Prepare a control stock with HP-β-CD (and ethanol, if used) and treat it identically.

Protocol 4: Assessing Vehicle Cytotoxicity using an MTS/MTT Assay

  • Cell Seeding: Plate your cells in a 96-well plate at their optimal density for a 24-72 hour proliferation assay and allow them to adhere overnight.

  • Vehicle Preparation: Prepare serial dilutions of each vehicle (e.g., DMSO, Polysorbate 80, HP-β-CD) in your standard cell culture medium. The concentration range should span from your intended final concentration up to at least 10-fold higher (e.g., for DMSO: 0.01%, 0.05%, 0.1%, 0.5%, 1%, 2.5%).

  • Treatment: Replace the old media in the wells with the media containing the different vehicle concentrations. Include a "media only" (untreated) control.

  • Incubation: Incubate the plate for the longest duration of your planned experiment (e.g., 48 or 72 hours).

  • Viability Assessment: After incubation, add MTS, MTT, or a similar viability reagent according to the manufacturer's protocol and measure the absorbance.

  • Analysis: Normalize the data to the "media only" control. The highest concentration of the vehicle that does not cause a significant decrease in cell viability is your Non-Observed-Adverse-Effect Level (NOAEL), which should be considered the maximum safe concentration for your experiments.

References

  • Corning. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Corning Life Sciences. [Link]

  • Various Authors. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?. ResearchGate. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Modrzyński, J. J., et al. (2025, August 4). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Environmental Toxicology. [Link]

  • Ameed, S., et al. (n.d.). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PMC. [Link]

  • Yuan, C., et al. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • Al-Samydai, A., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • MP Biomedicals. (n.d.). Tween® 80, cell culture reagent. MP Biomedicals. [Link]

  • Cospheric. (n.d.). Surfactants. Cospheric. [Link]

  • MP Biomedicals. (n.d.). Tween® 80, cell culture reagent. MP Biomedicals. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]

  • Iversen, A., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Fenyvesi, É., et al. (2019, November 20). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Semantic Scholar. [Link]

  • Worley, B. L., & Slattum, P. M. (n.d.). Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC. [Link]

  • Roscigno, P., et al. (n.d.). Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. PMC. [Link]

  • Iversen, A., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]

  • Iversen, A., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Al-Bayati, M. A. F., & Al-Amiery, A. A. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC. [Link]

  • Garcés, F. S., et al. (2020, August 12). Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. ACS Omega. [Link]

  • Fenyvesi, É., et al. (2026, March 4). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI. [Link]

  • Diaconu, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Various Authors. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • Di Cagno, M., et al. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • PubChem. (n.d.). N-(4-hydroxybenzyl)icosa-5,8,11,14-tetraenamide. National Center for Biotechnology Information. [Link]

  • Wang, S., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • OPS Diagnostics. (2024, February 15). Chemical Methods for Lysing Biological Samples. OPS Diagnostics. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Tsonis, O. G., et al. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed. [Link]

  • Reddit. (2022, September 7). can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium?. Reddit. [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Various Authors. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmaceutical and Medical Sciences. [Link]

  • van der Vegt, N. F. A., et al. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]

  • Wikipedia. (n.d.). Benzamide. Wikipedia. [Link]

Sources

Optimization

Reducing off-target effects of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide in vitro

Technical Support Center: 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404) Introduction: Understanding the Polypharmacology of AM404 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide, commonly known as AM404...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404)

Introduction: Understanding the Polypharmacology of AM404

4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide, commonly known as AM404, is a fascinating and complex molecule. As an active metabolite of paracetamol (acetaminophen), it is responsible for a significant portion of its parent drug's analgesic effects.[1][2] However, its utility in targeted in vitro research is complicated by its polypharmacology—the ability to interact with multiple distinct molecular targets.

AM404's mechanism of action is not singular. It is known to function as:

  • An endocannabinoid reuptake inhibitor , which increases the concentration of anandamide in the synaptic cleft.[1][2][3][4]

  • A potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel .[1][2][3][5]

  • An inhibitor of Fatty Acid Amide Hydrolase (FAAH) , the enzyme that degrades anandamide.[1][3]

  • A weak agonist of cannabinoid receptors CB1 and CB2 .[1][3]

  • An inhibitor of cyclooxygenase (COX) enzymes .[1][2]

  • A potent inhibitor of peripheral voltage-gated sodium channels (NaV1.7 and NaV1.8) .[1][6][7]

This multiplicity of targets means that an observed effect in an in vitro system could be due to any one, or a combination, of these activities. This guide provides researchers with the necessary troubleshooting strategies and protocols to dissect these effects and enhance the specificity of their experiments.

AM404_Polypharmacology cluster_AM404 AM404 cluster_targets Molecular Targets & Pathways cluster_outcomes Cellular Outcomes AM404 AM404 EC_Transport Endocannabinoid Transporter AM404->EC_Transport Inhibits FAAH FAAH Enzyme AM404->FAAH Inhibits TRPV1 TRPV1 Channel AM404->TRPV1 Activates CB1 CB1/CB2 Receptors (Weak Agonist) AM404->CB1 Weakly Activates COX COX Enzymes AM404->COX Weakly Inhibits Nav NaV1.7 / NaV1.8 Channels AM404->Nav Inhibits Anandamide ↑ Anandamide Levels EC_Transport->Anandamide Leads to FAAH->Anandamide Leads to Ca_Influx ↑ Ca2+ Influx TRPV1->Ca_Influx Leads to Prostaglandins ↓ Prostaglandins COX->Prostaglandins Leads to AP_Firing ↓ Action Potential Firing Nav->AP_Firing Leads to

Caption: The multifaceted signaling pathways of AM404.

Frequently Asked Questions (FAQs)

Q1: I'm using AM404 to study endocannabinoid reuptake, but I'm seeing effects that are inconsistent with anandamide signaling. What could be the cause?

A1: This is a classic issue stemming from AM404's polypharmacology. The most likely confounding factor is the activation of TRPV1 channels, especially if your cells express them.[1][5] TRPV1 activation leads to a strong influx of calcium, which can trigger a wide range of downstream signaling events independent of the endocannabinoid system. Recent studies also highlight a potent inhibitory effect on peripheral sodium channels (NaV1.7, NaV1.8), which could alter neuronal excitability if you are working with sensory neurons.[6][7]

Q2: At what concentration range are off-target effects most prominent?

A2: While this is cell-type dependent, off-target effects generally become more pronounced at higher concentrations.[8] AM404 inhibits anandamide transport with IC50 values in the low micromolar range (e.g., 1-5 µM).[4] However, its activation of TRPV1 can also occur in this range.[7][9][10] It is crucial to perform a dose-response curve for your desired effect and use the lowest effective concentration to minimize engagement with lower-affinity off-targets.

Q3: How can I definitively prove that the effect I'm observing is due to my intended target (e.g., FAAH inhibition) and not an off-target effect?

A3: The gold standard is a multi-pronged approach combining pharmacological and genetic validation.

  • Pharmacological Inhibition: Use a selective antagonist for the most likely off-target. For example, pre-incubate your cells with the TRPV1 antagonist capsazepine before adding AM404.[5][7][11] If the effect disappears, it was TRPV1-mediated.

  • Use of Orthogonal Compounds: Test a structurally different compound that hits your desired target but has a different off-target profile. For instance, to confirm an effect is due to FAAH inhibition, you could use URB597, a selective FAAH inhibitor with a distinct chemical structure.[12][13][14]

  • Genetic Knockdown: Use siRNA or CRISPR to knock down the expression of the suspected off-target protein (e.g., TRPV1).[8][15][16] If the effect of AM404 persists in these cells, it confirms the effect is independent of that target.

Troubleshooting Guide: Isolating On-Target Effects

This section provides a logical workflow to systematically dissect the effects of AM404 in your in vitro model.

Troubleshooting_Workflow cluster_workflow Experimental Workflow for Target Deconvolution Start Start: Observe Phenotype with AM404 DoseResponse Step 1: Dose-Response Curve (Determine lowest effective concentration) Start->DoseResponse Hypothesize Step 2: Hypothesize Primary Target (e.g., Endocannabinoid System) DoseResponse->Hypothesize OffTarget1 Step 3: Rule out TRPV1 Activity (Use Capsazepine antagonist) Hypothesize->OffTarget1 OffTarget2 Step 4: Rule out FAAH Activity (Compare with URB597) OffTarget1->OffTarget2 Effect Persists ReEvaluate Re-evaluate Hypothesis (Consider other targets like NaV channels) OffTarget1->ReEvaluate Effect Abolished GeneticValidation Step 5: Genetic Validation (siRNA/CRISPR knockdown of off-targets) OffTarget2->GeneticValidation Effect Persists OffTarget2->ReEvaluate Effect Mimicked Conclusion Conclusion: On-Target Effect Validated GeneticValidation->Conclusion Effect Persists GeneticValidation->ReEvaluate Effect Abolished ReEvaluate->Hypothesize Iterate

Caption: A systematic workflow for dissecting AM404's effects.

Issue 1: My observed phenotype does not match the known function of my intended target.

Potential Cause Troubleshooting Strategy Expected Outcome
Dominant Off-Target Effect The cellular response is being driven by an unintended target, most commonly TRPV1.Pre-treatment with a specific antagonist for the suspected off-target (e.g., capsazepine for TRPV1) will abolish or significantly reduce the observed phenotype.[7][8]
Incorrect Mechanistic Assumption The assumed role of the target in your specific cell line or assay is incorrect.Compare your results with those from a genetic approach (siRNA/CRISPR) that specifically knocks down your intended target.[8][17] A mismatch indicates the compound's effect is off-target.
Compound Instability/Metabolism The compound may be degrading in the cell culture medium or being rapidly metabolized by the cells into other active forms.Test the compound's stability in your specific media over the time course of the experiment using analytical methods like HPLC.

Issue 2: High cytotoxicity is observed at effective concentrations.

Potential Cause Troubleshooting Strategy Expected Outcome
Off-Target Induced Toxicity The cytotoxicity is caused by interaction with a secondary target, not the primary target of interest. This is common with TRPV1 activation, which can lead to calcium overload.Perform a cytotoxicity assay (e.g., LDH or MTT assay) in the presence and absence of an off-target antagonist (e.g., capsazepine). A reduction in cell death with the antagonist points to off-target toxicity.[8]
Cell Line Sensitivity The chosen cell line is particularly sensitive to the compound or one of its off-target effects.Test the compound in a different, validated cell line to see if the cytotoxicity is cell-type specific.
Solvent Toxicity High concentrations of the vehicle (e.g., DMSO) are causing cell death.Run a vehicle-only control curve to determine the maximum tolerated solvent concentration. Ensure the final DMSO concentration is typically ≤ 0.1%.

Protocols & Workflows

Protocol 1: Pharmacological Dissection of AM404 using a TRPV1 Antagonist

This protocol is designed to determine if an observed effect of AM404 is mediated by the TRPV1 channel.

Materials:

  • AM404 (Stock solution in DMSO)

  • Capsazepine (TRPV1 antagonist, stock solution in DMSO)[18][19][20][21]

  • Cell culture medium appropriate for your cell line

  • Multi-well plates (e.g., 96-well)

  • Your specific assay readout system (e.g., fluorescence plate reader, microscope)

Procedure:

  • Cell Plating: Seed your cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and reach the desired confluency (typically 24 hours).

  • Control Groups: Designate wells for the following controls:

    • Vehicle Control (Medium + DMSO equivalent to the highest treatment concentration)

    • AM404 Only

    • Capsazepine Only

    • Capsazepine + AM404

  • Antagonist Pre-incubation:

    • To the "Capsazepine Only" and "Capsazepine + AM404" wells, add capsazepine to a final concentration of 10 µM. (Note: This concentration may need optimization for your cell line).[19]

    • To all other wells, add an equivalent volume of vehicle (DMSO).

    • Incubate the plate at 37°C for 30-60 minutes. This allows the antagonist to bind to the TRPV1 channels.

  • AM404 Treatment:

    • To the "AM404 Only" and "Capsazepine + AM404" wells, add AM404 to the desired final concentration (determined from your dose-response curve).

    • To the "Vehicle Control" and "Capsazepine Only" wells, add an equivalent volume of vehicle.

  • Incubation: Incubate for the duration required for your specific assay.

  • Assay Readout: Perform your experimental measurement (e.g., measure calcium flux, gene expression, cell viability).

Data Interpretation:

  • If the effect of "AM404 Only" is significantly reduced or completely absent in the "Capsazepine + AM404" group, you can conclude the effect is largely TRPV1-dependent.

  • If the effect persists in the "Capsazepine + AM404" group, the effect is independent of TRPV1 activation.

Protocol 2: Target Validation using an Orthogonal FAAH Inhibitor

This protocol helps confirm if an effect is due to FAAH inhibition by comparing AM404 to a structurally distinct FAAH inhibitor, URB597.

Materials:

  • AM404 (Stock solution in DMSO)

  • URB597 (Selective FAAH inhibitor, stock in DMSO)[13][14][22][23][24]

  • Your cell line and culture reagents

  • Multi-well plates

Procedure:

  • Cell Plating: Seed cells as described in Protocol 1.

  • Experimental Groups:

    • Vehicle Control (Medium + DMSO)

    • AM404 (at its lowest effective concentration)

    • URB597 (at a known effective concentration, typically 1-5 µM)[14][22]

  • Treatment: Add the respective compounds or vehicle to the designated wells.

  • Incubation & Readout: Incubate for the required time and perform your assay.

Data Interpretation:

  • If AM404 produces the effect but URB597 does not, the effect of AM404 is likely independent of FAAH inhibition and attributable to one of its other targets. Note: Be aware that even selective inhibitors like URB597 can have their own off-target effects at high concentrations.[13]

Protocol 3: Genetic Validation using siRNA Knockdown of TRPV1

This protocol provides a definitive method to exclude the involvement of a specific off-target.

Materials:

  • siRNA targeting your gene of interest (e.g., human TRPV1)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Your cell line and culture reagents

  • Reagents for knockdown validation (e.g., qPCR primers, antibody for Western blot)

Procedure:

  • Transfection:

    • Follow the manufacturer's protocol for your chosen transfection reagent to transfect one group of cells with TRPV1-targeting siRNA and another with the non-targeting control siRNA.[15]

    • Typically, cells are incubated with the siRNA-lipid complex for 4-6 hours before the medium is replaced.

  • Incubation for Knockdown: Allow cells to grow for 48-72 hours post-transfection. This period is required for the existing protein to be degraded, resulting in effective knockdown.

  • Validation of Knockdown (Crucial Step):

    • Harvest a subset of cells from both the control and knockdown groups.

    • Perform qPCR or Western blotting to confirm that the expression of TRPV1 mRNA or protein, respectively, is significantly reduced in the cells treated with TRPV1 siRNA compared to the non-targeting control. An unvalidated knockdown experiment is uninterpretable.

  • AM404 Experiment:

    • Re-plate the validated control and knockdown cells for your primary assay.

    • Treat both groups with Vehicle and AM404.

  • Assay Readout: Perform your experimental measurement.

Data Interpretation:

  • If AM404 produces the effect in the non-targeting control cells but NOT in the TRPV1 knockdown cells, the effect is definitively TRPV1-dependent.

  • If AM404 produces the same effect in BOTH the non-targeting control and the TRPV1 knockdown cells, the effect is definitively TRPV1-independent.

References

  • AM404 - Wikipedia. (n.d.). Retrieved March 19, 2026, from [Link]

  • AM404 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 19, 2026, from [Link]

  • AM404 - wikidoc. (2012, August 8). Retrieved March 19, 2026, from [Link]

  • Lee, J., et al. (2021). Inhibitory effect of intrathecally administered AM404, an endocannabinoid reuptake inhibitor, on neuropathic pain in a rat chronic constriction injury model. PubMed. Retrieved March 19, 2026, from [Link]

  • Al-Yasari, I. H., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. PMC. Retrieved March 19, 2026, from [Link]

  • Scherma, M., et al. (2012). The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats. PMC. Retrieved March 19, 2026, from [Link]

  • Al-Yasari, I. H., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. ResearchGate. Retrieved March 19, 2026, from [Link]

  • The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. (2025, June 12). Pharmacally. Retrieved March 19, 2026, from [Link]

  • Gennequin, B., et al. (2011). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PMC. Retrieved March 19, 2026, from [Link]

  • Marsicano, G., et al. (2024). FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models. MDPI. Retrieved March 19, 2026, from [Link]

  • Starowicz, K., et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS. Retrieved March 19, 2026, from [Link]

  • Costa, B., et al. (2006). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. PMC. Retrieved March 19, 2026, from [Link]

  • Bofill-De Ros, X., & Gu, S. (2022). siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects. Frontiers. Retrieved March 19, 2026, from [Link]

  • Involvement of TRPV1 channels in PAG during challenge with paracetamol... - ResearchGate. (n.d.). Retrieved March 19, 2026, from [Link]

  • How can be rule out the possible off-target effect of siRNA? - ResearchGate. (2016, August 10). Retrieved March 19, 2026, from [Link]

  • The anandamide transport inhibitor AM404 activates vanilloid receptors - ResearchGate. (2025, August 6). Retrieved March 19, 2026, from [Link]

  • Methods for reducing siRNA off-target binding. (n.d.). Eclipsebio. Retrieved March 19, 2026, from [Link]

  • Schlegel, M. K., et al. (2024). identify off-target effects mediated by siRNA seed regions in RNA-seq experiments. PMC. Retrieved March 19, 2026, from [Link]

  • Reducing off-target effects in RNA interference experiments. (2021, September 28). Horizon Discovery. Retrieved March 19, 2026, from [Link]

  • FAAH activity in BV-2 cells pre-treated with 5 μM URB597 for 4 h and... - ResearchGate. (n.d.). Retrieved March 19, 2026, from [Link]

  • Ozturk, A., et al. (2025). TRPV1 channel antagonist capsazepine alleviates morphine tolerance and morphine-induced neurotoxicity by preventing mitochondrial damage and apoptosis: an in vivo and in vitro study. PMC. Retrieved March 19, 2026, from [Link]

  • Solar-Malaguez, C., et al. (2022). Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells. PMC. Retrieved March 19, 2026, from [Link]

  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. (2026, March 10). Retrieved March 19, 2026, from [Link]

  • Murphy, N., et al. (2012). The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation. PMC. Retrieved March 19, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved March 19, 2026, from [Link]

  • Gatti, L., & Zunino, F. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Retrieved March 19, 2026, from [Link]

  • A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. (2024, January 24). Frontiers. Retrieved March 19, 2026, from [Link]

  • Structures of capsaicin (TRPV1 agonist) and capsazepine (TRPV1 antagonist) and pharmacophoric features. - ResearchGate. (n.d.). Retrieved March 19, 2026, from [Link]

  • Hitting the right target – validating new approaches for innovative cancer drugs. (2014, October 10). Retrieved March 19, 2026, from [Link]

  • (PDF) TRPV1 channel antagonist capsazepine alleviates morphine tolerance and morphine-induced neurotoxicity by preventing mitochondrial damage and apoptosis: an in vivo and in vitro study. (2025, June 11). ResearchGate. Retrieved March 19, 2026, from [Link]

  • A Pipeline for Drug Target Identification and Validation. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Inhibition of fatty acid amide hydrolase (FAAH) by URB597 counteracts cognitive deficit and alters neuroendocrine stress. (2025, December 23). bioRxiv. Retrieved March 19, 2026, from [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Retrieved March 19, 2026, from [Link]

  • The acetaminophen-derived bioactive N-acylphenolamine AM404 inhibits NFAT by targeting nuclear regulatory events. (n.d.). PubMed. Retrieved March 19, 2026, from [Link]

  • Repurposing Antibacterial AM404 As a Potential Anticancer Drug for Targeting Colorectal Cancer Stem-Like Cells. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. (n.d.). Retrieved March 19, 2026, from [Link]

  • N-(4-hydroxybenzyl)icosa-5,8,11,14-tetraenamide. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Zygmunt, P. M., et al. (2000). The anandamide transport inhibitor AM404 activates vanilloid receptors. PubMed. Retrieved March 19, 2026, from [Link]

Sources

Troubleshooting

Optimizing extraction yield of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide from tissue samples

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with extracting and quantifying 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with extracting and quantifying 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide from complex biological matrices.

In pharmacological literature, this compound is universally recognized as AM404 , the primary bioactive metabolite of acetaminophen (paracetamol) responsible for its central analgesic effects via TRPV1 activation and endocannabinoid reuptake inhibition[1][2].

Extracting AM404 from brain or peripheral tissue presents a severe analytical challenge. Because it is a fatty acid amide structurally homologous to anandamide, it is highly lipophilic, prone to rapid auto-oxidation, and highly susceptible to post-mortem enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH)[3]. This guide provides a field-proven, causality-driven methodology to maximize your extraction yields.

Mechanistic Workflows & Degradation Pathways

To optimize yield, we must first understand the mechanisms of analyte loss. AM404 is degraded through two primary vectors: enzymatic cleavage of the amide bond and oxidative degradation of the arachidonoyl tetraene chain.

Degradation A AM404 Molecule B FAAH / Amidases A->B Enzymatic Cleavage E Reactive Oxygen A->E Auto-Oxidation C Hydrolysis Products B->C Yields D PMSF (1 mM) D->B Inhibits F Lipid Peroxides E->F Yields G BHT (0.1%) G->E Scavenges

Caption: Enzymatic and Oxidative Degradation Pathways of AM404 with Target Inhibitors.

Workflow A 1. Tissue Quenching (Liquid N2) B 2. Homogenization (PMSF + BHT) A->B C 3. Folch Extraction (CHCl3:MeOH) B->C D 4. Phase Separation (4°C Centrifugation) C->D E 5. N2 Evaporation (Dark, 20°C) D->E F 6. LC-MS/MS (ESI+, MRM) E->F

Caption: Optimized AM404 Extraction and LC-MS/MS Analytical Workflow.

Self-Validating Extraction Protocol

This protocol utilizes a modified liquid-liquid extraction (LLE) designed specifically for highly lipophilic amides[1].

Step 1: Tissue Harvesting & Enzymatic Quenching

  • Action: Immediately upon harvesting, flash-freeze the tissue in liquid nitrogen or utilize focused microwave irradiation.

  • Causality: Post-mortem ischemia triggers a massive release of intracellular calcium, hyperactivating FAAH and other amidases. Rapid thermal quenching halts this catalytic degradation before it begins.

Step 2: Homogenization in Inhibitor-Enriched Buffer

  • Action: Homogenize the tissue on ice in a Tris buffer (pH 7.4) supplemented with 1 mM PMSF (phenylmethylsulfonyl fluoride) and 0.1% BHT (butylated hydroxytoluene)[4].

  • Causality: PMSF irreversibly serine-acylates the active site of FAAH, preventing the hydrolysis of AM404 back into p-aminophenol and arachidonic acid[4]. BHT acts as a radical scavenger, preventing the auto-oxidation of the four double bonds in the arachidonoyl chain.

  • Validation Check: Spike a parallel tissue homogenate with a deuterated surrogate (e.g., PEA-d4) prior to extraction[5]. If the final recovery of PEA-d4 is <80%, your homogenization buffer has failed to arrest enzymatic activity.

Step 3: Biphasic Liquid-Liquid Extraction (Folch Method)

  • Action: Add a 2:1 (v/v) mixture of Chloroform:Methanol to the homogenate. Vortex vigorously for 5 minutes. Add cold LC-MS grade water to induce phase separation, then centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Causality: AM404 is highly hydrophobic. The methanol disrupts hydrogen bonding between tissue proteins and lipids, while the chloroform acts as the primary partition sink for AM404.

  • Validation Check: The lower organic (chloroform) phase must be perfectly clear. A cloudy lower phase indicates incomplete protein precipitation, which will cause severe ion suppression during LC-MS/MS.

Step 4: Anaerobic Concentration

  • Action: Carefully transfer the lower organic phase to a new glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas at room temperature (do not exceed 30°C).

  • Causality: Applying heat or exposing the sample to atmospheric oxygen during evaporation will rapidly oxidize the tetraene structure of AM404, destroying the analyte.

Step 5: Reconstitution and LC-MS/MS Analysis

  • Action: Reconstitute the dried extract in the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid). Analyze via LC-MS/MS using positive electrospray ionization (ESI+), monitoring the m/z 396.3 → 110.2 transition[5].

  • Causality: The 110.2 m/z product ion corresponds to the protonated p-aminophenol fragment, providing highly specific quantitation free from endogenous lipid interference[4][5].

Quantitative Optimization Data

Table 1: Extraction Matrix Optimization & Yields

Extraction Solvent System Antioxidant / Inhibitor Added Average Yield (%) Matrix Effect / Ion Suppression
Chloroform:Methanol (2:1) PMSF (1mM) + BHT (0.1%) 88 - 94% Moderate (Requires C18 column separation)
Ethyl Acetate:Hexane (1:1) PMSF (1mM) + BHT (0.1%) 75 - 82% Low

| Acetonitrile (Protein Precip.)| None | < 40% (Degradation) | High (Severe ion suppression) |

Table 2: Critical LC-MS/MS Acquisition Parameters for AM404 [5]

Parameter Value Rationale
Ionization Mode Positive ESI (ESI+) Readily protonates the secondary amide nitrogen.
Precursor Ion (Q1) m/z 396.3 Protonated molecular ion [M+H]+.
Product Ion (Q3) m/z 110.2 Cleaved p-aminophenol fragment.
Collision Energy (CE) 9 V Optimal voltage for amide bond dissociation without over-fragmenting the phenolic ring.

| Limit of Quantitation (LOQ)| 0.5 nmol/L | Achievable baseline sensitivity in complex biological matrices (e.g., CSF, brain tissue). |

Troubleshooting Guide

Issue: I am experiencing massive signal loss of AM404 during the evaporation step.

  • Root Cause: Thermal degradation or surface adsorption. AM404 is highly lipophilic and can non-specifically bind to the walls of plastic tubes once the solvent is removed.

  • Solution: Always use silanized glass vials for the evaporation and reconstitution steps. Ensure your nitrogen stream is at room temperature. Do not over-dry the sample; stop the nitrogen flow the moment the solvent disappears.

Issue: My chromatogram shows a split peak or severe tailing for AM404.

  • Root Cause: Solvent mismatch or column overloading by matrix lipids. If your reconstitution solvent is stronger (higher organic %) than your initial LC mobile phase, the analyte will travel poorly through the column head.

  • Solution: Strictly match your reconstitution solvent to your initial mobile phase conditions. If tailing persists, implement a Solid-Phase Extraction (SPE) clean-up step using a C18 cartridge after the LLE step to remove bulk phospholipids.

Issue: High background noise at the m/z 396.3 → 110.2 transition.

  • Root Cause: Isobaric interference from endogenous arachidonic acid derivatives or ceramides.

  • Solution: Switch to a high-resolution chromatographic column (e.g., Acquity BEH Phenyl or Cortecs C18)[1][5]. A phenyl-hexyl column provides alternative selectivity through pi-pi interactions with the benzamide ring of AM404, effectively separating it from aliphatic lipid interferences.

Frequently Asked Questions (FAQs)

Q: Can I use standard protease inhibitor cocktails instead of PMSF? A: No. Standard broad-spectrum protease inhibitor cocktails often lack sufficient concentration of specific serine hydrolase inhibitors required to block FAAH. PMSF or a targeted FAAH inhibitor like URB597 must be explicitly added to protect AM404[4].

Q: How quickly must tissue be processed after harvesting? A: Endocannabinoid-like molecules degrade within minutes at room temperature. Tissue must be frozen in liquid nitrogen within 30-60 seconds of resection. If immediate homogenization is required, it must be performed strictly on ice.

Q: Is it necessary to run the extraction under red light? A: While not strictly mandatory, AM404 is somewhat photosensitive due to its conjugated double bonds. Performing the extraction in amber vials or under dimmed lighting is a best practice to ensure absolute maximum yield.

References

  • The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS.
  • Compounds with analgesic, antipyretic and/or anti-inflammatory activity.
  • First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. NIH.
  • Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the R

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM1172) vs. AM404

Executive Summary & Chemical Identity In the landscape of endocannabinoid research, the structural orientation of lipid amides dictates both their metabolic stability and their pharmacological targets. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of endocannabinoid research, the structural orientation of lipid amides dictates both their metabolic stability and their pharmacological targets. This guide provides an objective, data-driven comparison between AM404 (N-(4-hydroxyphenyl)arachidonamide) and its "retro-amide" counterpart, 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide —a compound formally recognized in the pharmacological literature as AM1172 .

While often confused in cataloging due to their similar nomenclature, these two compounds are not chemically equivalent . AM404 is a bioactive metabolite of acetaminophen (paracetamol) formed via fatty acid amide hydrolase (FAAH)-dependent conjugation . In contrast, AM1172 was deliberately engineered by reversing the amide bond of AM404 to create a hydrolysis-resistant analog. This structural inversion fundamentally alters how the molecule interacts with FAAH and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, making AM1172 an indispensable tool for isolating anandamide (AEA) transport mechanisms without confounding enzymatic degradation.

Structural and Chemical Equivalence Analysis

The primary structural difference between these two molecules lies in the orientation of the amide bond and the resulting carbon count. AM404 links an arachidonoyl chain (C20) to 4-aminophenol (C6). AM1172 links an arachidonyl amine chain (C20) to 4-hydroxybenzoic acid (C7). Consequently, AM1172 contains one additional methylene (-CH2-) group, rendering them distinct chemical entities rather than simple isomers.

Table 1: Chemical and Physical Properties Comparison
PropertyAM404AM1172 (Retro-Amide)
IUPAC Name N-(4-hydroxyphenyl)arachidonamide4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide
Chemical Formula C26H37NO2C27H39NO2
Monoisotopic Mass 395.28 Da409.30 Da
[M+H]+ Precursor m/z 396.3410.3
Amide Orientation Forward (Acyl-Aryl Amine)Reverse / Retro (Alkyl Amine-Aroyl)
FAAH Stability Substrate (Rapidly Hydrolyzed)Resistant (Metabolically Stable)
Primary Action AEA Uptake Inhibitor / TRPV1 AgonistSelective AEA Uptake Inhibitor

Pharmacological Performance & Signaling Pathways

Understanding the causality behind the pharmacological differences of these two compounds requires examining their interaction with the endocannabinoid system's regulatory proteins.

  • AM404: Acts as a potent inhibitor of anandamide cellular uptake. However, because it maintains the natural forward-amide structure of endogenous lipids, it is rapidly cleaved by intracellular FAAH into arachidonic acid and 4-aminophenol . Furthermore, AM404 is a potent agonist at the TRPV1 receptor, which complicates its use in vivo if a researcher strictly wants to study cannabinoid receptor (CB1/CB2) pathways.

  • AM1172 (Retro-Amide): The reversed amide bond sterically prevents the catalytic serine residue of FAAH from successfully hydrolyzing the molecule. As a result, AM1172 acts as a pure, metabolically stable anandamide transport inhibitor . Crucially, the structural inversion abolishes its affinity for the TRPV1 receptor, allowing researchers to elevate endogenous anandamide levels without inadvertently triggering vanilloid-mediated calcium influx.

Pathway AM404 AM404 (N-arachidonoylphenolamine) FAAH FAAH Enzyme (Intracellular Hydrolysis) AM404->FAAH Substrate (Degraded) TRPV1 TRPV1 Receptor (Calcium Influx) AM404->TRPV1 Potent Agonist AEA AEA Transporter (Uptake Inhibition) AM404->AEA Inhibits AM1172 AM1172 (Retro-Amide) (4-Hydroxy-N-...benzamide) AM1172->FAAH Resistant (Stable) AM1172->TRPV1 No Activity AM1172->AEA Inhibits

Figure 1: Pharmacological pathway differences between AM404 and its retro-amide AM1172.

Analytical Purity & Differentiation Workflow (LC-MS/MS)

Because AM404 and AM1172 are occasionally mislabeled in chemical catalogs, verifying compound identity prior to in vivo studies is critical. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this differentiation.

The 14 Da mass difference (due to the extra methylene group in AM1172) allows for immediate precursor ion distinction. Furthermore, Multiple Reaction Monitoring (MRM) transitions provide structural confirmation:

  • Collision-Induced Dissociation (CID) of AM404 cleaves the forward amide, yielding a highly abundant 4-aminophenol product ion at m/z 110.1 .

  • CID of AM1172 cleaves the reverse amide, yielding a 4-hydroxybenzoyl cation at m/z 121.0 .

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC MS ESI-MS/MS (MRM) AM404: m/z 396.3 -> 110.1 AM1172: m/z 410.3 -> 121.0 LC->MS Data Data Analysis (Purity & Equivalence) MS->Data

Figure 2: LC-MS/MS analytical workflow for the differentiation of AM404 and AM1172.

Experimental Validation Protocols

To ensure rigorous scientific integrity, the following self-validating protocols should be used to confirm the identity and functional performance of your acquired compound.

Protocol 1: In Vitro FAAH Hydrolysis Stability Assay

Causality: This assay proves whether the compound possesses the forward amide (AM404) or the hydrolysis-resistant reverse amide (AM1172). A heat-inactivated enzyme control ensures that any observed degradation is strictly enzymatic, not due to chemical instability in the buffer.

  • Enzyme Preparation: Suspend recombinant human FAAH (or rat brain membrane fractions) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA) to a final concentration of 10 µg protein/well. Prepare a parallel set of heat-inactivated FAAH (boiled at 95°C for 15 min) as a negative control.

  • Substrate Incubation: Add the test compound (AM404 or AM1172) to a final concentration of 10 µM.

  • Time-Course Sampling: Incubate the mixture at 37°C. At time points t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., AM404-d4).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS. AM404 will show a rapid decline in peak area (t1/2 ≈ 15-20 min), whereas AM1172 will remain stable across the 60-minute window.

Protocol 2: Cellular Reuptake Assay

Causality: To verify that the compound retains its biological efficacy as an anandamide transport inhibitor regardless of its FAAH stability.

  • Cell Culture: Seed human astrocytoma cells (CCF-STTG1) or rodent cortical neurons in 24-well plates and grow to 80% confluence.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations (0.1 µM to 30 µM) of the test compound for 15 minutes at 37°C.

  • Radioligand Addition: Add 100 nM of [³H]anandamide to the wells and incubate for exactly 5 minutes to capture the linear phase of cellular uptake.

  • Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer containing 1% Bovine Serum Albumin (BSA) to remove extracellular, non-internalized radioligand.

  • Lysis and Scintillation: Lyse the cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the internalized [³H]anandamide using a liquid scintillation counter. Both AM404 and AM1172 should yield dose-dependent inhibition of [³H]anandamide uptake (IC50 ≈ 2.0 - 5.0 µM).

References

  • Fegley, D., Kathuria, S., Mercier, R., Li, C., Goutopoulos, A., Makriyannis, A., & Piomelli, D. (2004). "Anandamide transport is independent of fatty-acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172." Proceedings of the National Academy of Sciences, 101(23), 8756-8761. Source: PNAS. URL:[Link]

  • Högestätt, E. D., Jönsson, B. A., Ermund, A., Andersson, D. A., Björk, H., Alexander, J. P., Cravatt, B. F., Basbaum, A. I., & Zygmunt, P. M. (2005). "Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system." Journal of Biological Chemistry, 280(36), 31405-31412. Source: JBC. URL:[Link]

Comparative

A Comparative Guide to the Validation of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide as a Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide, a potential selective inhibitor of Fatty Acid A...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide, a potential selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), against other well-characterized modulators of the endocannabinoid system. We will delve into the experimental data and protocols necessary to validate its efficacy and selectivity, offering a comprehensive framework for its evaluation.

The Critical Role of FAAH in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a pivotal neuromodulatory system involved in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory. The primary signaling molecules of the ECS are the endocannabinoids, with anandamide (AEA) being one of the most studied. Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that functions as the principal catabolic enzyme for AEA, hydrolyzing it into arachidonic acid and ethanolamine, thereby terminating its signaling.[1]

Inhibition of FAAH presents a compelling therapeutic strategy. By preventing the degradation of AEA, FAAH inhibitors elevate its endogenous levels, potentiating its effects at cannabinoid receptors (CB1 and CB2) and other targets. This indirect modulation of the ECS is hypothesized to offer therapeutic benefits, such as analgesia and anxiolysis, potentially with a reduced side-effect profile compared to direct-acting cannabinoid receptor agonists.[2]

A crucial aspect in the development of FAAH inhibitors is selectivity. The ECS contains another key hydrolytic enzyme, monoacylglycerol lipase (MAGL), which is the primary enzyme for the degradation of the other major endocannabinoid, 2-arachidonoylglycerol (2-AG). Non-selective inhibition of both FAAH and MAGL can lead to a broad activation of the ECS, which may not be desirable for all therapeutic applications. Therefore, validating the selectivity of a novel compound like 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide for FAAH over MAGL and other serine hydrolases is paramount.

Comparative Analysis of FAAH Inhibitors

To objectively assess the potential of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide, it is essential to compare its performance with established FAAH inhibitors. For the purpose of this guide, we will consider the following comparators:

  • URB597: A well-characterized, potent, and selective irreversible inhibitor of FAAH.[3][4]

  • OL-135: A potent, reversible, and selective FAAH inhibitor.[3]

  • PF-3845: A highly potent and selective irreversible FAAH inhibitor that has been extensively studied in vivo.[2]

  • JZL195: A potent dual inhibitor of both FAAH and MAGL, serving as a benchmark for selectivity assessment.[3][5]

The following table summarizes the key performance indicators for these compounds, providing a framework for the evaluation of 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide.

CompoundTarget(s)IC50 (FAAH)IC50 (MAGL)Selectivity (MAGL/FAAH)Mechanism
4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide FAAH (putative)To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
URB597FAAH~5 nM (rat brain)>10,000 nM>2000Irreversible
OL-135FAAH4.7 nM>300-fold selective>300Reversible
PF-3845FAAH7.2 nM (human)>10,000 nM>1400Irreversible
JZL195FAAH/MAGL12 nM19 nM~0.6Irreversible

Experimental Validation Protocols

To validate 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide as a selective FAAH inhibitor, a series of in vitro and in vivo experiments are necessary. Here, we provide detailed, step-by-step methodologies for key validation assays.

In Vitro Validation

1. Determination of IC50 for FAAH Inhibition

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against FAAH. The assay relies on the cleavage of a fluorogenic substrate by FAAH, producing a fluorescent signal that is quenched in the presence of an inhibitor.[1][6]

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compound (4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide)

  • Reference FAAH inhibitor (e.g., URB597)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compounds in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the diluted compounds to the wells. Include wells with vehicle control (DMSO) and a no-enzyme control.

  • Add the FAAH enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC) over a set period (e.g., 30 minutes) in kinetic mode.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Selectivity Profiling against MAGL

To assess the selectivity of the test compound, a similar fluorescence-based assay can be performed using recombinant MAGL enzyme and a MAGL-specific fluorogenic substrate (e.g., 4-nitrophenyl acetate or a more specific substrate). The protocol is analogous to the FAAH IC50 determination, with the substitution of the enzyme and substrate. A high IC50 value for MAGL compared to FAAH indicates selectivity.

3. Activity-Based Protein Profiling (ABPP)

For a more comprehensive selectivity profile, competitive activity-based protein profiling (ABPP) can be employed. This technique uses fluorescently tagged activity-based probes that covalently bind to the active site of serine hydrolases.

Procedure Outline:

  • Treat a complex proteome (e.g., mouse brain homogenate) with varying concentrations of the test compound.

  • Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine).

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence scanner.

  • A selective FAAH inhibitor will prevent the labeling of the FAAH protein band in a concentration-dependent manner, with minimal effect on the labeling of other serine hydrolases like MAGL.

In Vivo Validation

1. Ex Vivo FAAH Activity Measurement

This protocol assesses the ability of the test compound to inhibit FAAH activity in a living organism.

Materials:

  • Test compound formulated for in vivo administration

  • Rodent model (e.g., mice or rats)

  • Vehicle for compound administration

  • Tissue homogenization buffer

  • FAAH activity assay reagents (as described in the in vitro protocol)

Procedure:

  • Administer the test compound to a cohort of animals at various doses and time points. Include a vehicle-treated control group.

  • At the designated time point, euthanize the animals and harvest the brain or other tissues of interest.

  • Homogenize the tissues in a suitable buffer.

  • Determine the protein concentration of the homogenates.

  • Measure the FAAH activity in the tissue homogenates using the fluorescence-based assay described previously.

  • Calculate the percentage of FAAH inhibition in the treated groups relative to the vehicle control group.

2. Measurement of Endogenous Anandamide Levels

A direct consequence of FAAH inhibition is the elevation of endogenous AEA levels. This can be quantified using liquid chromatography-mass spectrometry (LC-MS).

Procedure Outline:

  • Administer the test compound or vehicle to animals.

  • Collect brain tissue at a specific time point after administration.

  • Perform lipid extraction from the tissue samples.

  • Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of AEA.

  • A significant increase in AEA levels in the treated group compared to the vehicle group provides strong evidence of in vivo FAAH inhibition.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the FAAH signaling pathway and the workflow for inhibitor validation.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca2+ Ca²⁺ Influx NAPE_PLD NAPE-PLD Ca2+->NAPE_PLD activates AEA_syn Anandamide (AEA) Synthesis NAPE_PLD->AEA_syn catalyzes NAPE N-Arachidonoyl-PE (NAPE) AEA_retro AEA (retrograde messenger) AEA_syn->AEA_retro AEA_deg AEA Degradation FAAH FAAH AEA_deg->FAAH mediated by AA_Eth Arachidonic Acid + Ethanolamine FAAH->AA_Eth produces Inhibitor 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide Inhibitor->FAAH inhibits CB1R CB1 Receptor AEA_retro->AEA_deg uptake AEA_retro->CB1R binds to

Caption: FAAH Signaling Pathway and Point of Inhibition.

Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation IC50_FAAH IC₅₀ Determination (FAAH) Selectivity Calculate Selectivity (IC₅₀ MAGL / IC₅₀ FAAH) IC50_FAAH->Selectivity IC50_MAGL IC₅₀ Determination (MAGL) IC50_MAGL->Selectivity ABPP Activity-Based Protein Profiling (ABPP) for Broad Selectivity Selectivity->ABPP ExVivo Ex Vivo FAAH Activity ABPP->ExVivo Endo_Levels Endogenous AEA Level Measurement (LC-MS) ExVivo->Endo_Levels PK_PD Pharmacokinetics & Pharmacodynamics Endo_Levels->PK_PD Compound Test Compound: 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide Compound->IC50_FAAH Compound->IC50_MAGL

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Validation

A Comparative Guide to Endocannabinoid System Modulators: 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404) vs. Synthetic Cannabinoid Receptor Agonists (SCRAs)

Introduction The endocannabinoid system (ECS) represents a critical and ubiquitous signaling network in the human body, playing a pivotal role in regulating physiological processes ranging from neurotransmission and pain...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The endocannabinoid system (ECS) represents a critical and ubiquitous signaling network in the human body, playing a pivotal role in regulating physiological processes ranging from neurotransmission and pain perception to immune response and appetite. At its core, the ECS comprises cannabinoid receptors (primarily CB1 and CB2), endogenous ligands (endocannabinoids such as anandamide), and the enzymes responsible for their synthesis and degradation. The therapeutic potential of modulating this system has led to the development of numerous compounds.

This guide provides an in-depth comparison of two distinct classes of ECS modulators: Synthetic Cannabinoid Receptor Agonists (SCRAs) and 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide , more commonly known as AM404 . While both interact with the ECS, their fundamental mechanisms of action are profoundly different. SCRAs are a broad and structurally diverse class of compounds designed to directly and potently activate cannabinoid receptors, often mimicking and amplifying the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] In stark contrast, AM404, a metabolite of the common analgesic paracetamol (acetaminophen), functions as an indirect modulator, primarily by inhibiting the reuptake of the endocannabinoid anandamide, thereby enhancing endogenous cannabinoid tone.[3][4]

For researchers, scientists, and drug development professionals, understanding the nuanced differences in their pharmacology, receptor engagement, and downstream signaling is critical for both therapeutic development and for comprehending the toxicology associated with recreational SCRA use. This guide will dissect these differences, supported by experimental data and detailed protocols for their characterization.

Part 1: A Dichotomy in Mechanism of Action

The most crucial distinction between SCRAs and AM404 lies in how they engage the ECS. SCRAs are exogenous, direct-acting agents, whereas AM404 enhances the action of endogenous ligands.

Synthetic Cannabinoids: Direct and Potent Receptor Agonism

Synthetic cannabinoids are designed as direct agonists for the CB1 and CB2 receptors.[1][5] Unlike THC, which is a partial agonist at the CB1 receptor, many SCRAs are full agonists .[5][6] This distinction is not merely academic; it is central to their pharmacological and toxicological profiles. A partial agonist cannot induce a maximal receptor response even at saturating concentrations, whereas a full agonist can. This high-efficacy activation by SCRAs can lead to an overstimulation of the ECS, contributing to the severe and often unpredictable adverse events reported with their use, such as acute psychosis, seizures, and cardiotoxicity.[7] The chemical structures of SCRAs are highly varied, falling into several families (e.g., JWH-xxx, AM-xxx, CP-xx,xxx), but they generally share the ability to bind with high affinity and potency to cannabinoid receptors.[1][2]

SCRA_Mechanism cluster_membrane Cell Membrane SCRA Synthetic Cannabinoid (e.g., JWH-018) CB1R CB1 Receptor SCRA->CB1R Direct Binding & Full Agonism G_Protein Gαi/o Protein CB1R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling Cascades cAMP->Signaling

Figure 1: Mechanism of a typical Synthetic Cannabinoid Receptor Agonist (SCRA).
AM404: Indirect Modulation via Endocannabinoid Reuptake Inhibition

AM404 operates through a more subtle, indirect mechanism. Its primary function is to inhibit the cellular reuptake of the endocannabinoid anandamide (AEA) by blocking the putative anandamide transporter.[3][4] This action increases the concentration and prolongs the presence of AEA in the synaptic cleft, leading to enhanced activation of cannabinoid receptors by the body's own ligands. Critically, AM404 itself has only weak binding affinity for CB1 and CB2 receptors.[3] This mechanism is fundamentally different from direct agonism, as the physiological effect of AM404 is dependent on and limited by the rate of endogenous anandamide release. This provides a potential "ceiling effect" that is absent with high-efficacy SCRAs.

AM404_Mechanism cluster_membrane Cell Membrane AM404 AM404 AEA_Transporter Anandamide Transporter (EMT) AM404->AEA_Transporter Inhibition AEA_in Anandamide (Intracellular) AEA_Transporter->AEA_in AEA_out Anandamide (Extracellular) AEA_out->AEA_Transporter Reuptake CB1R CB1 Receptor AEA_out->CB1R Binding & Activation FAAH FAAH (Degradation) AEA_in->FAAH Metabolism G_Protein Gαi/o Protein CB1R->G_Protein

Figure 2: Indirect mechanism of AM404 via anandamide reuptake inhibition.

Part 2: Comparative Pharmacological Profile

The divergent mechanisms of action translate directly into distinct pharmacological profiles, which can be quantified using standard in vitro assays.

ParameterSynthetic Cannabinoids (Representative)4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (AM404)Rationale & Significance
Primary Mechanism Direct Receptor Agonist[1][5]Endocannabinoid Reuptake Inhibitor[3][4]This is the core difference. SCRAs replace or compete with endogenous ligands, while AM404 enhances them.
Receptor Binding Affinity (Ki) High at CB1/CB2. (e.g., JWH-018 Ki = 10.2 nM; HU-210 Ki = 0.06 nM)[1]Weak at CB1/CB2.[3]High affinity drives the potent, direct effects of SCRAs. AM404's weak affinity confirms its primary mechanism is not direct binding.
Functional Activity Full Agonist (High Emax) at CB1/CB2.[5][6]Indirect Agonist (Effect is dependent on endogenous AEA levels).Full agonism by SCRAs can lead to receptor desensitization and greater toxicity. AM404's effect is self-limiting.
Signaling Bias Can exhibit biased agonism , preferentially activating G-protein or β-arrestin pathways, potentially contributing to unique toxicities.[8][9][10]Not well-characterized, but effects are mediated by the signaling profile of anandamide.Biased agonism is a key area of research for explaining why different SCRAs produce varied and severe adverse effects.

Part 3: Experimental Protocols for Characterization

Distinguishing between these two classes of compounds requires specific experimental workflows. The choice of assay is dictated by the need to probe either direct receptor interaction or the functional consequences of that interaction.

Protocol 1: Radioligand Competition Binding Assay

Expertise & Experience: This assay is the gold standard for determining a compound's affinity for a receptor. The principle is competitive displacement: we measure how effectively our test compound competes with a radiolabeled ligand of known high affinity (e.g., [³H]CP55,940) for binding to the receptor. A potent binder will displace the radioligand at low concentrations. This protocol is self-validating through the inclusion of controls for total and non-specific binding, which ensures the calculated specific binding is accurate.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing a high density of the target receptor (e.g., CHO-K1 cells stably expressing human CB1 receptors) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration using a standard method like a BCA assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]CP55,940 at its Kd concentration), and the membrane preparation.[11]

    • Non-Specific Binding (NSB): Add assay buffer, the radioligand, an excess of a known unlabeled high-affinity ligand (e.g., 1 µM "cold" CP55,940), and the membrane preparation.[12] This determines how much radioligand binds to non-receptor components.

    • Test Compound Wells: Add assay buffer, the radioligand, increasing concentrations of the test compound (SCRA or AM404), and the membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[5]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[8] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA) to remove any remaining unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the bound radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition curve using non-linear regression to determine the IC50, which can then be converted to the inhibition constant (Ki).

Expected Outcome:

  • SCRAs: Will show potent, dose-dependent displacement of the radioligand, yielding low nanomolar Ki values.

  • AM404: Will show very weak or no displacement except at very high concentrations, yielding high micromolar Ki values, confirming its low affinity for the receptor.

Binding_Assay_Workflow A Prepare Reagents: - CB1 Receptor Membranes - [3H]CP55,940 (Radioligand) - Test Compound (SCRA or AM404) B Plate Incubation: Add reagents to 96-well plate (Total, NSB, Test Compound wells) A->B C Incubate at 30°C for 60-90 min B->C D Rapid Filtration (Cell Harvester) C->D E Wash Filters with Ice-Cold Buffer D->E F Measure Radioactivity (Scintillation Counter) E->F G Data Analysis: Calculate Ki from IC50 F->G

Figure 3: Workflow for a Radioligand Competition Binding Assay.
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

Expertise & Experience: This functional assay measures a key downstream consequence of CB1 receptor activation. CB1 is a Gαi/o-coupled receptor, and its activation inhibits the enzyme adenylyl cyclase (AC).[11] By first stimulating AC with forskolin to produce a high baseline of cyclic AMP (cAMP), we can then measure the ability of an agonist to inhibit this production. This directly quantifies the functional efficacy of the compound at the G-protein signaling level. Modern methods using BRET or HTRF biosensors allow for real-time, kinetic measurements in live cells, offering richer data than endpoint assays.[13][14]

Methodology:

  • Cell Culture: Plate cells stably expressing the human CB1 receptor (e.g., HEK-CB1 or CHO-CB1) in a 96-well plate and grow to ~90% confluency.

  • Assay Preparation: Wash the cells with a serum-free medium or assay buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP, thus amplifying the signal.

  • Compound Addition: Add increasing concentrations of the test compound (SCRA or AM404) to the wells. Include a vehicle control.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 3-10 µM) to all wells (except for a negative control) to stimulate adenylyl cyclase and induce cAMP production.[15]

  • Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.[16]

  • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) or a real-time BRET biosensor according to the manufacturer's instructions.[14][17]

  • Data Analysis: Normalize the data to the forskolin-only control (100%) and the basal level (0%). Plot the percentage inhibition of cAMP production against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Expected Outcome:

  • SCRAs: Will cause a potent and significant, dose-dependent reduction in forskolin-stimulated cAMP levels, demonstrating high potency (low EC50) and high efficacy (Emax near 100% inhibition).[8]

  • AM404: Will have little to no effect on cAMP levels in this assay, as it does not directly activate the Gαi/o pathway. Its in vivo effects are contingent on the presence of endogenous anandamide, which is typically low in standard cell culture conditions.

cAMP_Assay_Workflow A Plate CB1-expressing cells in 96-well plate B Add Test Compound (SCRA or AM404) A->B C Stimulate with Forskolin to produce cAMP B->C D Incubate at 37°C C->D E Lyse Cells & Add Detection Reagents (e.g., HTRF) D->E F Read Plate (Measure cAMP levels) E->F G Data Analysis: Calculate EC50 and Emax F->G

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Safety & Regulatory Compliance

Safety

4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized lipid signaling modulators requires more than just a basic safety sheet; it demands a comprehensive understanding of the molecule’s behavior, its r...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized lipid signaling modulators requires more than just a basic safety sheet; it demands a comprehensive understanding of the molecule’s behavior, its role in your experimental workflow, and the downstream logistical requirements for its safe disposal.

Below is the definitive operational and disposal guide for 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide , commonly known as AM1172 . This guide is engineered to integrate seamlessly into your laboratory's safety and experimental protocols.

I. Mechanistic Context & Experimental Causality

To handle AM1172 effectively, one must understand its biochemical design. AM1172 is a metabolically stable analog of anandamide (AEA) engineered specifically to inhibit the cellular reuptake of endocannabinoids.

Unlike its predecessor AM404, AM1172 is the "reversed" isomer constructed using arachidonyl amine. This structural inversion is critical: it renders AM1172 highly resistant to hydrolysis by Fatty Acid Amide Hydrolase (FAAH) ()[1][2]. In experimental models, this allows researchers to isolate the mechanics of membrane transport and Fatty Acid Binding Protein (FABP)-mediated intracellular shuttling without the confounding variable of rapid inhibitor degradation ()[3][4].

G AEA Anandamide (AEA) Membrane Plasma Membrane AEA->Membrane Diffusion/Uptake FABP FABP Carrier Membrane->FABP Intracellular Binding FAAH FAAH Enzyme FABP->FAAH Delivery for Hydrolysis AM1172 AM1172 Inhibitor AM1172->Membrane Blocks Transport AM1172->FAAH Resists Hydrolysis

Mechanistic pathway of AM1172 inhibiting AEA cellular reuptake and FAAH degradation.

II. Quantitative Data Summary

Understanding the physicochemical and biological parameters of AM1172 dictates both assay design and waste segregation strategies. Because it is highly lipophilic, it is almost exclusively handled in organic solvents (ethanol or DMSO), which fundamentally alters its disposal profile[5].

Property / ParameterValueOperational Significance
Chemical Name 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamideIUPAC regulatory identifier
Common Name AM1172Industry standard identifier
CAS Number 251908-92-6Required for EHS waste manifests
Molecular Weight 409.60 g/mol Highly lipophilic; requires organic solvent
AEA Uptake Inhibition (IC50) ~2.1 - 2.5 µMDefines working concentrations for assays
FAAH Inhibition (Ki) 3.18 µMActs as a competitive, non-hydrolyzed inhibitor
CB1/CB2 Affinity (EC50) 271 nM / 189 nMExhibits partial agonist activity at high doses

III. Experimental Workflow: Self-Validating Cellular Uptake Assay

To ensure data integrity, your protocol must be a self-validating system. When measuring AEA uptake, you must prove that AM1172 is blocking transport rather than simply preventing intracellular degradation.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., PC-3 cells or cerebellar granule neurons) in 24-well plates and culture until 80% confluent.

  • Pre-incubation (The Causality Step): Wash cells with a standard transport buffer (118 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 2.5 mM CaCl2, 10 mM HEPES pH 7.4). Pre-incubate with 10 µM AM1172 for 15 minutes at 37°C.

    • Causality: AM1172 is highly lipophilic. The 15-minute window is mandatory to allow the compound to partition fully into the plasma membrane where it exerts its transport-blocking effects.

  • Self-Validation Control: In parallel wells, pre-incubate cells with 1 µM URB597 (a selective FAAH inhibitor). Causality: Comparing AM1172 against URB597 allows you to mathematically isolate transport inhibition from degradation inhibition.

  • Radioligand Addition: Introduce 0.2 nM [³H]AEA to the wells for exactly 15 minutes.

  • Termination & Stripping: Rapidly aspirate the buffer and wash the cells three times with ice-cold buffer containing 1% Bovine Serum Albumin (BSA).

    • Causality: The temperature drop immediately halts membrane fluidity and transport kinetics. The BSA acts as a lipid sink, stripping non-specifically bound [³H]AEA from the outer membrane leaflet, ensuring you only measure internalized radioactivity.

  • Quantification: Lyse cells in 0.1% SDS and quantify retained radioactivity via liquid scintillation counting.

IV. Proper Disposal & Logistical Procedures

Because AM1172 is typically supplied as a solution in ethanol (a Class 1B Flammable Liquid) and frequently utilized alongside tritiated ([³H]) compounds, disposal requires strict, multi-tiered segregation.

Step 1: Hazard Identification & Segregation

Never dispose of AM1172 down the sink. You must segregate waste into three distinct streams based on the experimental phase:

  • Stream A (Stock Solutions): Unused AM1172 dissolved in ethanol or DMSO.

  • Stream B (Assay Buffer Waste): Aqueous buffers containing trace AM1172 and organic solvent carryover (<1%).

  • Stream C (Radiochemical Mixed Waste): Any lysate or buffer containing both AM1172 and [³H]AEA.

Step 2: Primary Containment & Neutralization
  • For Stream A & B (Non-Radioactive): Collect liquid waste in high-density polyethylene (HDPE) or PTFE-lined glass carboys. Do not use standard polystyrene, as residual organic solvents will degrade the plastic.

  • For Stream C (Mixed Waste): This is the most heavily regulated waste stream. Collect in specific, EHS-approved scintillation waste containers. Do not mix with general organic waste, as the presence of tritium ([³H]) reclassifies the entire volume as radioactive mixed waste, increasing disposal costs exponentially.

Step 3: Labeling and Secondary Containment
  • Affix a globally harmonized system (GHS) hazardous waste label to the container immediately upon first use.

  • Explicitly list all constituents: "Ethanol (99%), 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide (<1%), HEPES Buffer."

  • Store the waste carboy in a secondary containment tray within a grounded, ventilated flammable safety cabinet.

Step 4: Solid Waste Management
  • Pipette tips, microcentrifuge tubes, and nitrile gloves contaminated with AM1172 must be allowed to vent inside a fume hood until residual ethanol evaporates.

  • Once dry, place these items into double-lined, transparent hazardous solid waste bags. Tie the bags securely and label them as "Trace Flammable/Toxic Solid Waste."

Step 5: Institutional Transfer
  • Do not allow waste to accumulate beyond 90 days or exceed 50 liters in the laboratory.

  • Submit a waste transfer manifest to your Environmental Health and Safety (EHS) department, explicitly noting CAS #251908-92-6. If the waste contains [³H]AEA, coordinate directly with your Radiation Safety Officer (RSO) for specialized pickup.

V. References

  • Fegley D, Kathuria S, Mercier R, Li C, Goutopoulos A, Makriyannis A, Piomelli D. "Anandamide transport is independent of fatty-acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172." Proceedings of the National Academy of Sciences of the United States of America. 2004.[Link]

  • Deutsch DG. "A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs)." Frontiers in Pharmacology. 2016.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide
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Reactant of Route 2
4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide
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